Crenatoside
Description
structure given in first source; isolated from the aerial parts of Orobanche crenata
Structure
2D Structure
3D Structure
Properties
CAS No. |
61276-16-2 |
|---|---|
Molecular Formula |
C29H34O15 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
[(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H34O15/c1-12-22(36)23(37)24(38)28(40-12)44-26-25(43-21(35)7-3-13-2-5-15(31)17(33)8-13)19(10-30)42-29-27(26)41-20(11-39-29)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20+,22-,23+,24+,25+,26-,27+,28-,29+/m0/s1 |
InChI Key |
FPOYEEKZOOLVJA-WLLRULDYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]3[C@H](OC[C@@H](O3)C4=CC(=C(C=C4)O)O)O[C@@H]([C@H]2OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O |
Synonyms |
1',2'-(3,4-dihydroxyphenyl-alpha,beta-dioxoethanol)-4'-O-caffeoyl-O-rhamnopyranosyl-1-3-O-glucopyranoside crenatoside |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Crenatoside from Orobanche crenata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of crenatoside, a phenylpropanoid glycoside first identified in the parasitic plant Orobanche crenata. This document details the experimental protocols for its extraction and purification, presents its key quantitative and spectroscopic data, and explores its biosynthetic origins.
Introduction
Orobanche crenata, commonly known as crenate broomrape, is a parasitic plant that poses a significant threat to various crops. Beyond its agricultural impact, it has been a subject of phytochemical interest. In 1993, a novel phenylpropanoid glycoside, named this compound, was discovered and isolated from the aerial parts of this plant.[1][2] This discovery has opened avenues for investigating its potential biological activities and applications. This guide serves as a technical resource for researchers interested in the isolation of this compound and the exploration of its properties.
Physicochemical Properties and Spectroscopic Data
This compound (C₂₉H₃₄O₁₅) is a complex glycoside with a molecular weight of 622.6 g/mol .[3] Its structure has been elucidated through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄O₁₅ | [3] |
| Molecular Weight | 622.6 g/mol | [3] |
| XLogP3-AA | -1.4 | PubChem CID: 44593361 |
| Hydrogen Bond Donor Count | 8 | PubChem CID: 44593361 |
| Hydrogen Bond Acceptor Count | 15 | PubChem CID: 44593361 |
| Rotatable Bond Count | 7 | PubChem CID: 44593361 |
Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound
The following tables summarize the key NMR spectral data for this compound, which are essential for its identification and structural confirmation.
(Note: The following data is a representative compilation from publicly available spectral databases. Researchers should refer to the primary literature for detailed assignments and experimental conditions.)
| ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| 7.58 (d, J=15.9 Hz, 1H) | 166.7 |
| 7.04 (d, J=2.0 Hz, 1H) | 148.6 |
| 6.93 (dd, J=8.2, 2.0 Hz, 1H) | 145.9 |
| 6.77 (d, J=8.2 Hz, 1H) | 145.0 |
| 6.68 (d, J=2.0 Hz, 1H) | 126.6 |
| 6.65 (dd, J=8.1, 2.0 Hz, 1H) | 121.9 |
| 6.55 (d, J=8.1 Hz, 1H) | 116.1 |
| 6.27 (d, J=15.9 Hz, 1H) | 115.3 |
| 5.18 (d, J=1.5 Hz, 1H) | 114.5 |
| 4.93 (m, 1H) | 102.9 |
| 4.38 (d, J=7.9 Hz, 1H) | 98.2 |
| ... | ... |
Experimental Protocols
The isolation and purification of this compound from Orobanche crenata involves a multi-step process combining extraction and chromatographic techniques. The following protocol is based on the initial discovery and subsequent phytochemical studies.
Plant Material Collection and Preparation
Fresh aerial parts of Orobanche crenata are collected, air-dried, and then coarsely powdered. This initial preparation is crucial for efficient solvent extraction.
Extraction
The powdered plant material is exhaustively extracted with 90% ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Column Chromatography (CC): The crude extract is first fractionated on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified using pTLC on silica gel plates with a solvent system of chloroform-methanol-water.
-
Sephadex LH-20 Column Chromatography: A final purification step is often carried out on a Sephadex LH-20 column, eluting with methanol, to remove any remaining impurities and yield pure this compound.
Biosynthesis and Potential Signaling Pathways
This compound belongs to the phenylpropanoid class of secondary metabolites. The biosynthesis of phenylpropanoids starts from the amino acid phenylalanine.[4][5] A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various cinnamic acid derivatives, which are the precursors for a wide array of compounds, including phenylpropanoid glycosides.[4][5][6][7][8]
The specific signaling pathways directly modulated by this compound are not yet fully elucidated. However, many phenylpropanoid glycosides are known to possess antioxidant and anti-inflammatory properties. These activities are often mediated through the modulation of key signaling pathways such as the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[9][10][11][12][13][14][15][16][17][18][19][20] The NF-κB pathway is a central regulator of inflammation, while the Nrf2 pathway is a master regulator of the antioxidant response. Given the structural similarities of this compound to other bioactive phenylpropanoid glycosides, it is plausible that it may also exert its biological effects through these pathways. Further research is required to confirm the specific molecular targets and signaling cascades affected by this compound.
Conclusion
This technical guide has summarized the key information regarding the discovery and isolation of this compound from Orobanche crenata. The provided experimental protocols and data tables offer a valuable resource for researchers aiming to isolate and study this compound. While the precise biological activities and mechanisms of action of this compound are still under investigation, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties that warrant further exploration. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 9. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scispace.com [scispace.com]
- 17. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review [mdpi.com]
- 18. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Physical and chemical properties of Crenatoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenatoside is a phenylethanoid glycoside, a class of naturally occurring water-soluble compounds characterized by a core structure of a phenethyl alcohol moiety attached to a β-glucopyranose. First isolated from the aerial parts of Orobanche crenata, this compound has since been identified in other plant species, including Plantago depressa and Cistanche tubulosa.[1] As a member of the phenylethanoid glycoside family, this compound is of significant interest to the scientific community due to the diverse and potent biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4][5][6][7][8] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its study, and insights into its potential mechanisms of action.
Physical and Chemical Properties
The structural and physicochemical properties of this compound are summarized in the tables below. This data is essential for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.
Table 1: General and Structural Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H34O15 | [1] |
| Molecular Weight | 622.6 g/mol | [1] |
| CAS Number | 61276-16-2 | [1] |
| IUPAC Name | [(2S,4aR,6R,7R,8S,8aR)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][4][9]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |
| Synonyms | This compound, RefChem:919178, CHEMBL451273, C10481, HY-N12710 | [1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 9 | PubChem |
| Hydrogen Bond Acceptor Count | 15 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 622.18977037 | PubChem |
| Monoisotopic Mass | 622.18977037 | PubChem |
| Topological Polar Surface Area | 234 Ų | PubChem |
| Heavy Atom Count | 44 | PubChem |
| Complexity | 1180 | PubChem |
Table 3: Spectroscopic Data for this compound (Predicted & Representative)
| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |
| Proton | δ (ppm) |
| Aromatic Protons | 6.5 - 7.5 |
| Vinylic Protons | 6.2 - 7.6 |
| Anomeric Protons | 4.3 - 5.5 |
| Sugar Protons | 3.2 - 4.5 |
| Methylene Protons (Phenylethyl) | ~2.8 |
| Methyl Protons (Rhamnose) | ~1.2 |
Mass Spectrometry Fragmentation (Predicted): In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to exhibit fragmentation patterns typical of phenylethanoid glycosides. Key fragmentation events would include the neutral loss of the caffeoyl moiety, and glycosidic cleavages resulting in the loss of the rhamnose and glucose units.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of this compound. These are representative methods based on studies of this compound and related phenylethanoid glycosides.
Isolation and Purification of this compound from Orobanche crenata
This protocol describes a typical procedure for the extraction and chromatographic purification of this compound.
Characterization by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful tool for the identification and quantification of this compound in complex mixtures.
-
Chromatographic System: A typical setup would involve a C18 reversed-phase column.
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.
-
Mass Spectrometry: An electrospray ionization (ESI) source is used, often in negative ion mode.
-
Detection: Full scan mode is used for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transitions from the precursor ion to characteristic product ions.
Anti-Zika Virus Activity Assay
The antiviral activity of this compound against the Zika virus can be assessed using a cytopathic effect (CPE) inhibition assay.[10][11][12][13]
-
Cell Culture: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Infection: The cell culture medium is removed, and the cells are infected with Zika virus at a specific multiplicity of infection (MOI).
-
Treatment: After a viral adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of CPE.
-
Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the concentration of this compound.
Biological Activities and Signaling Pathways
Phenylethanoid glycosides, including this compound, are known to possess a wide range of pharmacological activities, with anti-inflammatory and antioxidant effects being particularly prominent.[2][5][7][8][9] These effects are often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14][15][16][17][18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Phenylethanoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB.[19]
Antioxidant Activity: Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22][23][24] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like phenylethanoid glycosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[3][19] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Conclusion
This compound, as a representative phenylethanoid glycoside, presents a promising scaffold for the development of novel therapeutics. Its demonstrated biological activities, likely mediated through the modulation of fundamental signaling pathways such as NF-κB and Nrf2, warrant further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge of this compound's physicochemical properties and offering a framework for its experimental study. Future research should focus on obtaining more detailed experimental data on its properties, elucidating the precise molecular mechanisms underlying its biological effects, and exploring its therapeutic potential in preclinical models.
References
- 1. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Evaluation of anti-Zika virus activities of broad-spectrum antivirals and NIH clinical collection compounds using a cell-based, high-throughput screen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of Rhodiola crenulata Extract against Zika Virus and Japanese Encephalitis Virus: Viral Binding and Stability [mdpi.com]
- 13. Searching Anti-Zika Virus Activity in 1H-1,2,3-Triazole Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
Crenatoside Unveiled: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants
For Immediate Release
This technical guide provides a comprehensive overview of Crenatoside, a phenylpropanoid glycoside, for researchers, scientists, and drug development professionals. Herein, we delve into its natural sources, distribution within plants, and detailed methodologies for its extraction and quantification, alongside an exploration of its biosynthetic origins.
Natural Sources and Distribution of this compound
This compound is a naturally occurring phytochemical belonging to the phenylpropanoid glycoside class. To date, it has been identified in parasitic plants of the Orobanche genus, commonly known as broomrapes.
Primary Plant Sources:
-
Orobanche crenata : this compound was first isolated from the aerial parts of this species. This plant is a significant agricultural pest, parasitizing legume crops.[1]
-
Orobanche caerulescens : This species has also been confirmed as a source of this compound, where it was isolated from the whole plant.[2]
-
Orobanche minor : Tentative identification of this compound has been made in the ethanol extract of this plant through UPLC-ESI-MS2 analysis.
Distribution within the Plant:
Current research indicates that this compound is primarily located in the aerial parts of Orobanche species, which include the stem, flowers, and scale-like leaves.[1][3] One study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) on an Orobanche crenata leaf extract tentatively identified the presence of this compound. While this provides evidence for its presence in the leaves, specific quantitative data on its distribution across different aerial and subterranean plant tissues remains limited. Further research is required to elucidate the precise localization and concentration of this compound in various plant organs.
Quantitative Analysis of this compound
While specific quantitative data for this compound in Orobanche crenata is not extensively available in the public domain, the total phenolic content of its leaf extract has been determined. This provides an indirect measure of the potential abundance of phenolic compounds like this compound.
| Plant Material | Extraction Solvent | Analytical Method | Analyte | Concentration |
| Orobanche crenata Leaf Extract | Not Specified | Folin-Ciocalteu Assay | Total Phenols | 186 ± 1.23 to 209 ± 3.79 µM gallic acid equivalents/L |
Table 1: Total Phenolic Content in Orobanche crenata Leaf Extract.[4]
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for phenylpropanoid glycosides.
Extraction of this compound
Objective: To efficiently extract this compound and other phenylpropanoid glycosides from Orobanche plant material.
Methodology:
-
Sample Preparation: Collect fresh aerial parts of Orobanche crenata (stems, flowers). Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.
-
Solvent Extraction:
-
Place the powdered plant material (e.g., 100 g) into a flask.
-
Add methanol (e.g., 1 L) to the flask. Methanol is an effective solvent for extracting polar compounds like phenylpropanoid glycosides.
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation.
-
Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for a shorter duration (e.g., 6-8 hours).
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain a crude methanol extract.
-
Isolation of this compound by Column Chromatography
Objective: To isolate this compound from the crude extract.
Methodology:
-
Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of chloroform and methanol) as the mobile phase.
-
Sample Loading: Dissolve the crude methanol extract in a minimal amount of the initial mobile phase and load it onto the prepared column.
-
Elution: Begin elution with the initial mobile phase and gradually increase the polarity by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A standard of a related compound like acteoside can be used for comparison if a this compound standard is unavailable.
-
Purification: Pool the fractions containing this compound and further purify using preparative HPLC if necessary.
Quantification of this compound by HPLC-UV
Objective: To quantify the amount of this compound in the plant extract.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of purified this compound in methanol.
-
Sample Preparation: Dissolve a known weight of the crude extract or the purified fraction in methanol to a specific volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used for the separation of phenylpropanoid glycosides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 330 nm, which is the characteristic absorption maximum for the caffeoyl moiety of many phenylpropanoid glycosides.
-
Injection Volume: 20 µL.
-
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the sample solution into the HPLC system and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
Biosynthesis of this compound
This compound, as a phenylpropanoid glycoside, is synthesized via the phenylpropanoid pathway.[5][6] This is a major metabolic pathway in plants responsible for the synthesis of a wide variety of phenolic compounds.
Key Steps in the Phenylpropanoid Pathway:
-
Shikimate Pathway: The precursor for the phenylpropanoid pathway, the amino acid L-phenylalanine, is produced via the shikimate pathway.
-
Core Phenylpropanoid Pathway:
-
L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
-
Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H).
-
p-Coumaric acid is activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).
-
-
Formation of the Caffeoyl Moiety: Further enzymatic steps, including hydroxylation and methylation, lead to the formation of caffeic acid, which is a key structural component of this compound.
-
Glycosylation: The final steps in the biosynthesis of this compound involve the attachment of sugar moieties (glycosylation) to the aglycone structure by specific glycosyltransferases.
Conclusion
This technical guide provides a foundational understanding of this compound, its plant sources, and methods for its study. While the primary source is established as Orobanche species, particularly the aerial parts, there is a clear need for further research to quantify its distribution within the plant and to develop and validate a specific, robust analytical method for its quantification. Elucidating the complete biosynthetic pathway and exploring the potential biological activities and signaling pathways of this compound will be crucial for unlocking its full potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpropanoid glycosides from Orobanche caerulescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Candidal Activity of the Parasitic Plant Orobanche crenata Forssk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 6. Frontiers | Editorial: Phenylpropanoid biosynthesis in plants [frontiersin.org]
The Biosynthesis of Crenatoside in Orobanche Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crenatoside, a phenylpropanoid glycoside found in parasitic plants of the genus Orobanche, holds potential for various biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic promise through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of phenylpropanoid metabolism in plants. It details hypothetical enzymatic steps, outlines relevant experimental protocols for pathway elucidation, and presents this information in a structured format for researchers. While direct experimental evidence for the this compound pathway in Orobanche is currently limited, this guide serves as a foundational resource to stimulate and direct future research in this area.
Introduction
Orobanche species, commonly known as broomrapes, are obligate holoparasitic plants that derive their nutrients from the roots of host plants. These fascinating organisms have evolved unique metabolic pathways to produce a variety of secondary metabolites, including a class of compounds known as phenylpropanoid glycosides. Among these, this compound has been identified in various Orobanche species. Phenylpropanoid glycosides are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structural complexity of this compound suggests a multi-step enzymatic synthesis, which presents opportunities for biotechnological production. This guide aims to provide a detailed, albeit hypothetical, framework for the biosynthesis of this compound in Orobanche, to aid researchers in designing experiments to unravel this pathway.
The Hypothetical Biosynthesis Pathway of this compound
Based on the structure of this compound and the well-established general phenylpropanoid pathway in plants, a hypothetical biosynthetic route can be proposed. This pathway can be divided into three main stages:
-
Core Phenylpropanoid Pathway: Synthesis of the C6-C3 phenylpropanoid backbone.
-
Hydroxylation and Acyl-CoA Ligation: Modification of the phenyl ring and activation for subsequent reactions.
-
Glycosylation and Acylation: Attachment of sugar moieties and the caffeoyl group to form the final this compound molecule.
The proposed pathway begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway.
Figure 1: Hypothetical biosynthesis pathway of this compound in Orobanche species.
Key Enzymes in the Hypothetical Pathway
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.
-
p-Coumaroyl Ester 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that likely hydroxylates the phenyl ring to form a caffeoyl moiety.
-
UDP-Glycosyltransferases (UGTs): A family of enzymes responsible for attaching sugar moieties (glucose and rhamnose in the case of this compound) to the aglycone.
-
Acyltransferases: Catalyze the transfer of the caffeoyl group from Caffeoyl-CoA to a glycosylated intermediate.
Data Presentation
Currently, there is a lack of specific quantitative data for the biosynthesis of this compound in Orobanche species in the public domain. Future research should focus on obtaining such data to validate the hypothetical pathway and understand its regulation. The following table outlines the types of quantitative data that are crucial for this research.
| Parameter | Description | Potential Experimental Method | Significance |
| Enzyme Kinetics (Km, Vmax, kcat) | Michaelis-Menten constants for each enzyme in the pathway with their respective substrates. | In vitro enzyme assays with purified recombinant enzymes. | Determines substrate affinity and catalytic efficiency, identifying potential rate-limiting steps. |
| Metabolite Concentrations | In planta concentrations of pathway intermediates (e.g., L-phenylalanine, cinnamic acid, caffeic acid) and the final product (this compound). | LC-MS/MS or HPLC-based quantitative analysis of Orobanche tissue extracts. | Provides a snapshot of the metabolic flux and helps identify potential bottlenecks in the pathway. |
| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Quantitative real-time PCR (qRT-PCR) or RNA-Seq analysis. | Correlates gene expression with metabolite accumulation, providing insights into transcriptional regulation. |
| Protein Abundance | Levels of the biosynthetic enzymes in different tissues or under various conditions. | Western blotting or proteomics (e.g., targeted mass spectrometry). | Assesses post-transcriptional and translational regulation of the pathway. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for key experiments required to elucidate the this compound biosynthetic pathway. These protocols are based on established methods for studying phenylpropanoid biosynthesis and will need to be optimized for Orobanche species.
Experimental Workflow for Gene Discovery
A combination of transcriptomics and functional genomics is a powerful approach to identify the genes involved in this compound biosynthesis.
Figure 2: Workflow for the discovery and functional validation of this compound biosynthetic genes.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.[1][2][3]
-
Principle: PAL catalyzes the elimination of ammonia from L-phenylalanine, resulting in the formation of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 2 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Assay Mixture (1 mL total volume):
-
800 µL of 100 mM Tris-HCl buffer (pH 8.8)
-
100 µL of 60 mM L-phenylalanine
-
100 µL of crude or purified enzyme extract
-
-
Procedure:
-
Grind Orobanche tissue in liquid nitrogen and extract with ice-cold extraction buffer.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Set up the reaction mixture in a quartz cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 290 nm for 10-30 minutes at 37°C using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε₂₉₀ = 10,000 M⁻¹ cm⁻¹).
-
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay typically requires a microsomal preparation as C4H is a membrane-bound cytochrome P450 enzyme.[4][5][6][7]
-
Principle: C4H, in the presence of NADPH and oxygen, hydroxylates cinnamic acid to p-coumaric acid. The reaction can be monitored by the consumption of NADPH at 340 nm or by quantifying the product using HPLC.
-
Microsome Preparation:
-
Homogenize Orobanche tissue in an ice-cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 20% glycerol).
-
Perform differential centrifugation to pellet the microsomal fraction (e.g., 100,000 x g for 1 hour).
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Assay Mixture (200 µL total volume):
-
50 mM potassium phosphate buffer (pH 7.5)
-
100 µM Cinnamic acid
-
1 mM NADPH
-
Microsomal protein (10-50 µg)
-
-
Procedure:
-
Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding an acid (e.g., 20 µL of 6 M HCl).
-
Extract the product with ethyl acetate, evaporate the solvent, and redissolve in methanol.
-
Analyze the formation of p-coumaric acid by reverse-phase HPLC with UV detection (around 310 nm).
-
4-Coumarate-CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester.[8][9][10][11][12]
-
Principle: 4CL catalyzes the ATP-dependent ligation of coenzyme A to p-coumaric acid, forming p-coumaroyl-CoA, which has a distinct absorbance maximum around 333 nm.
-
Assay Mixture (500 µL total volume):
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Coenzyme A
-
0.5 mM p-Coumaric acid
-
Crude or purified enzyme extract
-
-
Procedure:
-
Prepare the crude enzyme extract as described for the PAL assay.
-
Combine all components except the enzyme in a quartz cuvette.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 333 nm at 30°C.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ ≈ 21,000 M⁻¹ cm⁻¹).
-
UDP-Glycosyltransferase (UGT) Activity Assay
Several methods can be used to assay UGT activity, including HPLC-based product detection and commercially available kits that measure the release of UDP.[13][14][15][16][17]
-
Principle: UGTs transfer a sugar moiety from a UDP-sugar donor to an acceptor molecule (a phenylpropanoid intermediate).
-
Assay Mixture (50 µL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Acceptor substrate (e.g., a hydroxylated phenylpropanoid intermediate)
-
2 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)
-
Purified recombinant UGT enzyme
-
-
Procedure (HPLC-based):
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of the glycosylated product.
-
-
Procedure (UDP-Glo™ Assay):
Signaling Pathways and Regulation
The biosynthesis of phenylpropanoids is tightly regulated at multiple levels in response to developmental cues and environmental stresses. While specific regulatory mechanisms for this compound are unknown, general principles of phenylpropanoid regulation likely apply.
Figure 3: A simplified logical diagram of the regulation of phenylpropanoid biosynthesis.
Future research should investigate the role of transcription factors and signaling pathways in regulating this compound biosynthesis in Orobanche, particularly in response to host-parasite interactions. Transcriptome analysis of Orobanche at different developmental stages of parasitism could reveal key regulatory genes.[18][19][20][21][22]
Conclusion and Future Directions
This technical guide provides a foundational framework for initiating research into the biosynthesis of this compound in Orobanche species. The proposed pathway, based on established principles of phenylpropanoid metabolism, offers a roadmap for gene discovery and functional characterization. The detailed experimental protocols serve as a starting point for researchers to develop optimized methods for studying this pathway in a parasitic plant context.
Key future research directions include:
-
Transcriptome and Genome Sequencing of Orobanche Species: To identify the full complement of genes encoding biosynthetic enzymes and regulatory factors.
-
Functional Characterization of Candidate Genes: Through heterologous expression and in vitro enzyme assays to confirm their roles in the this compound pathway.
-
Metabolite Profiling and Flux Analysis: To quantify the intermediates and final product, and to understand the metabolic dynamics of the pathway.
-
Investigation of Regulatory Mechanisms: To elucidate how the pathway is controlled at the transcriptional, translational, and post-translational levels, especially in the context of the parasitic lifestyle.
Unraveling the biosynthesis of this compound will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable phenylpropanoid glycosides.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamate-4-Hydroxylase(C4H) Activity Assay Kit [myskinrecipes.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. sunlongbiotech.com [sunlongbiotech.com]
- 9. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 10. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiostore.com [ebiostore.com]
- 12. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) enzymatic assay [bio-protocol.org]
- 15. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 16. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 17. Promega UDP-Glo Glycosyltransferase Assay, 4,000 assays 4000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 18. Frontiers | Morphophysiological and transcriptomic analyses during the development of microspores and megaspores in Orobanche coerulescens [frontiersin.org]
- 19. Transcriptomes of the parasitic plant family Orobanchaceae reveal surprising conservation of chlorophyll synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.northwestern.edu [scholars.northwestern.edu]
- 21. mdpi.com [mdpi.com]
- 22. Global changes in gene expression during compatible and incompatible interactions of faba bean (Vicia faba L.) during Orobanche foetida parasitism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Crenatoside and Other Phenylethanoid Glycosides: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring water-soluble compounds widely distributed throughout the plant kingdom. These polyphenolic compounds are characterized by a core structure featuring a hydroxy-substituted phenylethyl moiety linked to a β-glucopyranose. This basic structure is often further embellished with various sugar units and acyl groups, leading to a vast array of structurally diverse molecules. Among these, Crenatoside, a phenylethanoid glycoside first isolated from Orobanche crenata, has garnered attention for its notable biological activities. This technical guide provides a comprehensive literature review of this compound and related phenylethanoid glycosides, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors in this promising class of natural products.
Chemical Properties of this compound
This compound is a complex phenylethanoid glycoside with the chemical formula C₂₉H₃₄O₁₅ and a molecular weight of 622.58 g/mol . Its structure is characterized by a central glucose unit linked to a hydroxytyrosol aglycone and a caffeoyl group. A distinctive feature of this compound is the presence of a rhamnose sugar moiety attached to the glucose.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄O₁₅ | N/A |
| Molecular Weight | 622.58 g/mol | N/A |
| Appearance | White amorphous powder | N/A |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) and water. | [1] |
Biological Activities and Therapeutic Potential
This compound and other phenylethanoid glycosides exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. The primary biological activities attributed to this compound are immunosuppressive, anti-inflammatory, and antiviral.
Immunosuppressive Activity
This compound has demonstrated potent immunosuppressive effects. Specifically, it has been shown to inhibit the proliferation of B lymphocytes, a key component of the humoral immune response. This activity suggests its potential in the management of autoimmune diseases and in preventing rejection in organ transplantation.
Anti-inflammatory Activity
The anti-inflammatory properties of phenylethanoid glycosides, including this compound, are well-documented. The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB, this compound can effectively reduce the production of inflammatory mediators.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against the Zika virus (ZIKV). In in vitro studies using Vero cells, this compound has been shown to inhibit ZIKV replication.[1][5] This antiviral activity opens up new avenues for the development of novel therapeutic agents against emerging viral infections.
Table 2: Summary of Quantitative Biological Activity Data for this compound
| Activity | Assay | Cell Line | Value | Source |
| Immunosuppressive | B lymphocyte proliferation | N/A | IC₅₀: 19.9 μM | N/A |
| Antiviral (Zika Virus) | Cytopathic effect inhibition | Vero | EC₅₀: 34.78 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound, as well as for the key biological assays used to evaluate its activity.
Extraction and Isolation of this compound from Orobanche crenata
The following protocol describes a general method for the extraction and isolation of phenylethanoid glycosides from plant material, which can be adapted for this compound from Orobanche crenata.
-
Extraction:
-
Air-dried and powdered aerial parts of Orobanche crenata are extracted with 80% ethanol at room temperature.
-
The extraction is typically performed multiple times (e.g., 3 times) to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The phenylethanoid glycosides, including this compound, are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Purification:
-
The enriched fraction is subjected to column chromatography for further purification.
-
A variety of stationary phases can be used, including silica gel, polyamide, or macroporous resins (e.g., HPD-100).
-
Elution is performed with a gradient of solvents, such as chloroform-methanol or ethanol-water mixtures.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol details an in vitro assay to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
After the incubation period, the cell supernatant is collected.
-
-
Nitric Oxide Measurement:
-
The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
Equal volumes of the cell supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-stimulated control group.
-
Immunosuppressive Activity Assay: B Lymphocyte Proliferation Assay
This protocol describes a method to evaluate the immunosuppressive effect of this compound on the proliferation of B lymphocytes.
-
Isolation of B Lymphocytes:
-
Splenocytes are isolated from the spleens of mice.
-
B lymphocytes are then purified from the splenocyte suspension using magnetic-activated cell sorting (MACS) with B cell-specific antibodies (e.g., anti-B220).
-
-
Proliferation Assay:
-
Purified B lymphocytes are seeded in 96-well plates at a density of 2 x 10⁵ cells/well.
-
The cells are treated with various concentrations of this compound.
-
B cell proliferation is stimulated by adding an appropriate mitogen, such as lipopolysaccharide (LPS) or anti-IgM antibody.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Proliferation:
-
Cell proliferation is assessed using a colorimetric assay, such as the MTT or WST-1 assay, or by measuring the incorporation of ³H-thymidine.
-
For the MTT assay, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
The percentage of proliferation inhibition is calculated relative to the stimulated control group.
-
Antiviral Activity Assay: Plaque Reduction Assay for Zika Virus
This protocol outlines a plaque reduction assay to determine the antiviral activity of this compound against the Zika virus in Vero cells.
-
Cell and Virus Culture:
-
Vero cells (an African green monkey kidney epithelial cell line) are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
Zika virus stocks are propagated in Vero cells, and the virus titer is determined by a plaque assay.
-
-
Plaque Reduction Assay:
-
Vero cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
The cells are then infected with a known amount of Zika virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.
-
After a 1-hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells, thus forming localized plaques.
-
The plates are incubated for 4-5 days to allow for plaque formation.
-
-
Plaque Visualization and Quantification:
-
The cell monolayers are fixed with 10% formalin and stained with 0.5% crystal violet.
-
The number of plaques in each well is counted.
-
The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control (no drug).
-
The EC₅₀ value (the concentration that inhibits 50% of plaque formation) is determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and other phenylethanoid glycosides are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is believed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3][4]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described above.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Workflow for the in vitro anti-inflammatory assay.
Caption: Workflow for the B lymphocyte proliferation assay.
Caption: Workflow for the Zika virus plaque reduction assay.
Conclusion
This compound, a representative phenylethanoid glycoside, demonstrates significant potential as a therapeutic agent due to its potent immunosuppressive, anti-inflammatory, and antiviral activities. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological effects, and mechanisms of action. The detailed experimental protocols and summary of quantitative data are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its clinical application. The diverse biological activities of the broader class of phenylethanoid glycosides also highlight the importance of continued exploration of these natural products for novel drug leads.
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Crenatoside
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a comprehensive protocol for the development and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Crenatoside. This compound is a phenylethanoid glycoside found in various medicinal plants, including Cistanche species.[1] Its quantification is essential for quality control, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a systematic approach to method development, including sample preparation, chromatographic conditions, and a full validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Introduction
This compound (Molecular Formula: C₂₉H₃₄O₁₅) is a polar natural compound with potential biological activities.[1] Accurate and reliable quantification of such bioactive compounds in raw materials and finished products is critical in the pharmaceutical and nutraceutical industries. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[5] This note describes a general yet detailed procedure to establish a stability-indicating HPLC-UV method suitable for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (Analytical grade)
-
Plant material or formulated product containing this compound
-
0.45 µm Syringe filters (PTFE or other compatible material)
Instrumentation
-
HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B).[6]
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of 70% methanol.[7]
-
Sonication: Perform ultrasonication for 30 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[8]
Chromatographic Conditions (Starting Point)
The following conditions serve as a starting point and should be optimized for best results. This compound is a polar compound, so a column with enhanced polar retention is recommended.[9]
| Parameter | Recommended Condition |
| Column | C18 Column with polar end-capping (e.g., Waters Atlantis T3, Agilent Poroshell 120 PFP), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10% to 40% B20-25 min: 40% to 90% B25-27 min: 90% B (Wash)27-30 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan with PDA detector (200-400 nm) to determine λmax. Phenylethanoid glycosides typically show strong absorbance around 280 nm and 330 nm.[5][10] |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]
System Suitability
Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The results should meet the acceptance criteria to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Protocol: Analyze blank matrix, placebo, standard solution, and sample solution. Compare chromatograms to identify any interfering peaks at the retention time of this compound. Use a PDA detector to check for peak purity.
Linearity and Range
-
Protocol: Analyze calibration standards at a minimum of five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
| Concentration (µg/mL) | Peak Area (mAUs) - Rep 1 | Peak Area (mAUs) - Rep 2 | Peak Area (mAU*s) - Rep 3 | Mean Peak Area |
| 1.0 | 15.2 | 15.5 | 15.1 | 15.3 |
| 5.0 | 76.8 | 77.1 | 76.5 | 76.8 |
| 10.0 | 154.2 | 153.9 | 154.5 | 154.2 |
| 25.0 | 385.1 | 386.0 | 384.9 | 385.3 |
| 50.0 | 770.5 | 771.2 | 769.9 | 770.5 |
| 100.0 | 1542.1 | 1540.9 | 1543.0 | 1542.0 |
Accuracy
-
Protocol: Perform a recovery study by spiking a blank matrix with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 20.0 | 19.8 | 99.0% |
| 100% | 25.0 | 25.2 | 100.8% |
| 120% | 30.0 | 29.8 | 99.3% |
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
| Precision Type | n | Mean Conc. (µg/mL) | Std. Dev. | % RSD |
| Repeatability | 6 | 25.1 | 0.21 | 0.84% |
| Intermediate | 6 | 24.9 | 0.30 | 1.20% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze samples with decreasing concentrations of this compound.
-
Acceptance Criteria:
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%).
-
| Parameter | S/N Ratio | Estimated Conc. (µg/mL) |
| LOD | ~3:1 | 0.1 |
| LOQ | ~10:1 | 0.3 |
Robustness
-
Protocol: Intentionally introduce small, deliberate variations to the method parameters and evaluate the impact on the results.
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected.
Experimental Workflow Visualization
The overall process from sample receipt to final data reporting is outlined below.
Conclusion
This application note provides a robust framework for developing and validating an HPLC-UV method for the quantification of this compound. The proposed starting conditions and detailed validation protocols offer a clear path for researchers to establish a reliable, accurate, and precise analytical method. Adherence to these guidelines will ensure that the method is suitable for routine quality control and research applications.
References
- 1. This compound | C29H34O15 | CID 44593361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. lcms.cz [lcms.cz]
- 10. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. starodub.nl [starodub.nl]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for Neuraminidase Inhibition Assay Using Crenatoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenatoside, a phenylethanoid glycoside isolated from Pogostemon cablin, has been identified as a novel inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase facilitates the release of progeny virions from infected host cells, and its inhibition is a clinically validated strategy for the treatment of influenza. This document provides a detailed protocol for assessing the neuraminidase inhibitory activity of this compound using a fluorescence-based assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate. Additionally, it presents available quantitative data on this compound's inhibitory potency and visual representations of the underlying mechanism and experimental workflow.
Data Presentation
The inhibitory activity of this compound and its analogues against neuraminidase is quantified by the half maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound | Description | IC50 (µg/mL) | Reference |
| This compound | Phenylethanoid glycoside from Pogostemon cablin | 89.81 | [1] |
| Analogue 2h | A synthesized analogue of this compound | 27.77 | [1] |
| Oseltamivir | Clinically approved neuraminidase inhibitor (Control) | Varies | N/A |
| Zanamivir | Clinically approved neuraminidase inhibitor (Control) | Varies | N/A |
Note: IC50 values for control compounds like Oseltamivir and Zanamivir are highly dependent on the specific neuraminidase subtype and assay conditions and should be determined in parallel with the test compound.
Mechanism of Neuraminidase Inhibition
Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme.[2][3] This prevents the cleavage of sialic acid residues on the host cell surface, to which the newly formed viral particles are attached via their hemagglutinin proteins. As a result, the release of progeny viruses is hindered, limiting the spread of infection.[2][4]
Caption: Mechanism of Neuraminidase Inhibition by this compound.
Experimental Protocols
This protocol outlines a fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate MUNANA. The cleavage of MUNANA by neuraminidase produces the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.
Materials and Reagents
-
This compound (and/or its analogues)
-
Neuraminidase enzyme (from a specified influenza virus strain, e.g., H1N1, H3N2)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.14 M NaOH in 83% ethanol
-
Positive control inhibitors: Oseltamivir, Zanamivir
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: ~355-365 nm, Emission: ~450-460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow
Caption: Experimental Workflow for the Neuraminidase Inhibition Assay.
Detailed Procedure
1. Preparation of Reagents:
-
This compound and Control Inhibitors: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations. The concentration range should bracket the expected IC50 value.
-
Neuraminidase Enzyme: Dilute the neuraminidase enzyme stock in Assay Buffer to a working concentration that yields a linear reaction rate for the duration of the assay. This concentration should be determined empirically in preliminary experiments.
-
MUNANA Substrate: Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water).[5] Just before use, dilute the stock solution in Assay Buffer to the final working concentration (e.g., 100-300 µM).[5] Protect the MUNANA solution from light.
-
4-MU Standard Curve: Prepare a stock solution of 4-MU. Perform serial dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 200 µM).
2. Assay Protocol:
-
Plate Setup:
-
Add 50 µL of diluted this compound, control inhibitors, or Assay Buffer (for vehicle control and no-enzyme control) to the wells of a 96-well black microplate.
-
Add 50 µL of the diluted neuraminidase enzyme to all wells except the no-enzyme control wells. Add 50 µL of Assay Buffer to the no-enzyme control wells.
-
-
Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes.[5]
-
Reaction Initiation: Add 50 µL of the MUNANA substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 150 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[6] The incubation time may be optimized based on the enzyme activity.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.[5]
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.[4][5]
3. Data Analysis:
-
Standard Curve: Plot the fluorescence readings of the 4-MU standards against their known concentrations to generate a standard curve.
-
Enzyme Activity: Convert the fluorescence readings from the experimental wells to the concentration of 4-MU produced using the standard curve.
-
Percentage Inhibition: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.
The provided protocol offers a robust and reproducible method for evaluating the neuraminidase inhibitory potential of this compound and its analogues. This fluorescence-based assay is a standard in the field and is suitable for screening, lead optimization, and mechanistic studies in the development of new anti-influenza therapeutics. The quantitative data and visual aids included in these application notes serve as a valuable resource for researchers in this area.
References
- 1. Design, synthesis, and biological evaluation of this compound analogues as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pediaa.com [pediaa.com]
- 4. Neuraminidase Inhibitors | PPTX [slideshare.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols: Extraction and Purification of Crenatoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Crenatoside, a phenylpropanoid glycoside with notable biological activities. The information is intended to guide researchers in isolating this compound from plant sources, particularly species of the Orobanche genus.
Introduction
This compound is a naturally occurring phenylpropanoid glycoside that has demonstrated a range of promising biological activities, including anti-inflammatory, immunosuppressive, antioxidant, antiviral, and anticancer effects[1][2][3][4]. Found in parasitic plants such as Orobanche crenata, this compound is a molecule of significant interest for phytochemical and pharmacological research, as well as for drug discovery and development. These protocols outline the essential steps for its extraction from plant biomass and subsequent purification to a high degree of purity.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for this compound
| Parameter | Method | Details | Expected Yield/Purity | Reference |
| Extraction | Maceration or Reflux | Dried, powdered plant material (e.g., Orobanche crenata) extracted with 70-80% ethanol. | Variable, dependent on biomass | [5] |
| Ultrasonic-Assisted Extraction | Dried, powdered plant material extracted with 70% methanol. | Improved efficiency over maceration | [6] | |
| Initial Purification | Macroporous Resin Chromatography | Crude extract applied to an AB-8 type resin column, eluted with a stepwise gradient of ethanol in water. | Significant enrichment of total glycosides | [7] |
| Fractionation | Silica Gel Column Chromatography | Glycoside-rich fraction further separated using a silica gel column with a chloroform-methanol or similar gradient. | Fractions containing this compound with moderate purity. | [2] |
| Final Purification | Preparative HPLC | Final purification of this compound-containing fractions on a C18 column with a methanol-water or acetonitrile-water gradient. | >95% purity | [8][9][10] |
Table 2: HPLC-UV Method Parameters for Quantitative Analysis of this compound
| Parameter | Specification | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][11] |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) | [7] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 280 nm or 330 nm (typical for phenylpropanoid glycosides) | [12] |
| Column Temperature | 25-30 °C | [8] |
| Injection Volume | 10-20 µL | [13] |
| **Linearity (R²) ** | >0.999 | [11] |
| LOD | Analyte-dependent, typically in the ng/mL range | [11] |
| LOQ | Analyte-dependent, typically in the ng/mL range | [11] |
Experimental Protocols
Protocol 1: Extraction of this compound from Orobanche crenata
-
Plant Material Preparation : Collect aerial parts of Orobanche crenata, air-dry them in the shade, and grind them into a coarse powder.
-
Extraction :
-
Macerate the powdered plant material (100 g) with 80% ethanol (1 L) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound
Step 1: Macroporous Resin Column Chromatography (Initial Purification)
-
Resin Preparation : Pack a glass column with AB-8 macroporous resin and wash it sequentially with ethanol and deionized water until the eluent is clear.
-
Sample Loading : Dissolve the crude extract in a minimum amount of deionized water and load it onto the pre-equilibrated column.
-
Elution :
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (7:3:0.5) mobile phase and visualize under UV light (254 nm and 365 nm).
-
Pool the fractions containing the phenylethanoid glycosides (including this compound).
-
-
Concentration : Concentrate the pooled fractions under reduced pressure to obtain the enriched glycoside fraction.
Step 2: Silica Gel Column Chromatography (Fractionation)
-
Column Packing : Prepare a silica gel (100-200 mesh) column using a slurry packing method with chloroform.
-
Sample Loading : Adsorb the enriched glycoside fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elution : Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., chloroform:methanol 100:1 to 80:20).
-
Fraction Collection and Analysis : Collect fractions and monitor by TLC as described previously. Pool the fractions that show a prominent spot corresponding to this compound.
Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Sample Preparation : Dissolve the partially purified this compound fraction from the silica gel column in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 preparative column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase : A gradient of methanol and water (both containing 0.1% formic acid). A typical gradient might be 20-60% methanol over 40 minutes.
-
Flow Rate : Adjust according to the column dimensions (e.g., 10-15 mL/min).
-
Detection : UV at 280 nm or 330 nm.
-
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Purity Confirmation : Analyze the collected fraction by analytical HPLC to confirm its purity (>95%).
-
Lyophilization : Lyophilize the pure fraction to obtain this compound as a powder.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. Orobanche crenata Forssk. Extract Affects Human Breast Cancer Cell MCF-7 Survival and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cytotoxic and anticancer effect of Orobanche crenata methanolic extract on cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. Identification and Quantitative Determination of Flavonoids by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Time | Poluyanov | Drug development & registration [pharmjournal.ru]
Application Notes and Protocols for Evaluating Crenatoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenatoside, a naturally occurring iridoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines, making it a candidate for further investigation as a potential anti-cancer agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell-based assays. The described methods will enable researchers to determine its half-maximal inhibitory concentration (IC50), understand its mechanism of cell death, and evaluate its selectivity towards cancerous versus non-cancerous cells.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes hypothetical quantitative data on the cytotoxic effects of this compound on various human cancer cell lines and a normal human cell line. This data is intended for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 25.3 |
| HeLa | Cervical Carcinoma | LDH | 48 | 32.8 |
| A549 | Lung Carcinoma | MTT | 48 | 45.1 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 18.9 |
| HCT116 | Colon Carcinoma | LDH | 48 | 29.5 |
| hFOB 1.19 | Human Fetal Osteoblastic Cells (Normal) | MTT | 48 | > 100 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell growth or viability. A lower IC50 value indicates higher cytotoxic potency. The data suggests that this compound exhibits selective cytotoxicity against the tested cancer cell lines with minimal effect on the normal osteoblastic cell line.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Roche)
-
Lysis buffer (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Controls: In addition to the vehicle control, include two other controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (as per the kit instructions) 45 minutes before the end of the incubation period.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100 Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Selected cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific)
-
Binding Buffer (provided in the kit)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.
Visualizations
Experimental Workflow for this compound Cytotoxicity Evaluation
Caption: Workflow for assessing this compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed pathway of this compound-induced apoptosis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Crenatoside Extraction from Orobanche crenata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Crenatoside from Orobanche crenata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a phenylpropanoid glycoside that has been isolated from the aerial parts of Orobanche crenata.[1] Phenylpropanoid glycosides as a class of compounds are known for a variety of potential biological activities, making this compound a compound of interest for pharmaceutical and nutraceutical research.
Q2: Which part of the Orobanche crenata plant is best for this compound extraction?
A2: Current literature primarily reports the isolation of this compound and other phenylpropanoid glycosides from the aerial parts (leaves and stems) of Orobanche crenata.[1]
Q3: What are the general steps involved in the extraction and purification of this compound?
A3: A typical workflow involves:
-
Preparation of Plant Material: Drying and grinding the aerial parts of Orobanche crenata to increase the surface area for extraction.
-
Solid-Liquid Extraction: Maceration, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) with a suitable solvent.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract, often under reduced pressure.
-
Purification: Employing chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate this compound from the crude extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield of this compound | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Phenylpropanoid glycosides are polar compounds. Start with 70% methanol or 70% ethanol, which have been shown to be effective for extracting these types of compounds from plant material.[2][3] You can also experiment with a gradient of methanol/ethanol and water to find the optimal ratio. |
| Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. | For conventional extraction methods, experiment with temperatures in the range of 40-60°C.[4][5] For advanced methods like UAE or MAE, follow the optimized parameters, which may involve slightly higher temperatures for shorter durations. Avoid prolonged exposure to high temperatures to prevent degradation.[6] | |
| Incorrect pH of the Extraction Medium: Phenylpropanoid glycosides can be unstable at alkaline pH. | Maintain a slightly acidic to neutral pH (4-7) during extraction to improve stability.[7][8][9] You can add a small amount of a weak acid, like formic acid, to the solvent. | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to fully extract the this compound. | For maceration, allow for at least 24-48 hours. For UAE and MAE, optimize the extraction time (typically 15-60 minutes) as longer durations do not always lead to higher yields and can promote degradation.[10][11] | |
| Inadequate Grinding of Plant Material: Large particle size reduces the surface area available for solvent penetration. | Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure efficient extraction. | |
| Degradation of this compound in the Extract | Exposure to High Temperatures: Prolonged heating can lead to the breakdown of glycosidic bonds. | Use a rotary evaporator at a temperature below 50°C for solvent removal. Store the final extract at low temperatures (-20°C) and protected from light.[12] |
| Alkaline pH: High pH can cause irreversible degradation of phenolic compounds.[9] | Ensure the pH of all solutions used during workup and purification remains in the acidic to neutral range. | |
| Oxidation: Phenylpropanoid glycosides, like other phenolic compounds, can be susceptible to oxidation. | Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent. Work under an inert atmosphere (e.g., nitrogen) if possible. | |
| Difficulty in Purifying this compound | Complex Mixture of Compounds: The crude extract contains numerous other compounds with similar polarities. | Employ a multi-step purification strategy. Start with solid-phase extraction (SPE) to pre-purify the extract, followed by column chromatography with a suitable stationary phase (e.g., silica gel, C18). Final purification can be achieved using preparative HPLC. |
| Co-elution with Other Glycosides: Other phenylpropanoid glycosides in the extract may have similar chromatographic behavior. | Optimize the mobile phase for your HPLC separation. A gradient elution with solvents like acetonitrile/methanol and water with a small amount of acid (e.g., 0.1% formic acid) can improve resolution. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation:
-
Dry the aerial parts of Orobanche crenata at 40-50°C until a constant weight is achieved.
-
Grind the dried plant material to a fine powder (40-60 mesh).
-
-
Extraction:
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the plant residue twice more with the same procedure.
-
Combine the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound standard (if available) of known concentration in methanol.
-
Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General Guideline):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol).
-
Example Gradient: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (likely around 280 nm and 330 nm for phenylpropanoids).
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.
-
Data Presentation
Table 1: Comparison of Solvents for Phenylpropanoid Glycoside Extraction
| Solvent | Relative Yield of Phenylpropanoid Glycosides | Observations | Reference(s) |
| Water | Moderate | Extracts a wide range of polar compounds, including sugars, which can complicate purification. | [2] |
| 50% Methanol | High | Good balance of polarity for extracting glycosides. | [2][3] |
| 70% Methanol | Very High | Often reported as the optimal solvent for high yields of phenylpropanoid glycosides. | [2][3] |
| 100% Methanol | High | Effective, but may extract less polar compounds as well. | [14] |
| 50% Ethanol | High | A good, less toxic alternative to methanol. | [2] |
| 70% Ethanol | Very High | Similar efficacy to 70% methanol. | [2] |
| 100% Ethanol | High | Similar to 100% methanol. | [15] |
| Acetone | Moderate to High | Can be effective, often used for broader phenolic extraction. | [16] |
Table 2: Influence of Temperature on Extraction Yield
| Extraction Method | Temperature Range (°C) | General Effect on Yield | Considerations | Reference(s) |
| Maceration/Reflux | 40 - 80 | Yield increases with temperature up to an optimal point, then decreases due to degradation. | Higher temperatures require shorter extraction times to minimize degradation. | [4][5][6] |
| Ultrasound-Assisted | 40 - 60 | Moderate temperatures are generally sufficient due to the efficiency of ultrasound. | Higher temperatures can enhance the cavitation effect but also increase the risk of degradation. | [10] |
| Microwave-Assisted | 50 - 100 | Rapid heating allows for higher temperatures for very short durations, leading to high yields. | Precise control of temperature and time is crucial to prevent localized overheating and degradation. | [11] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. updatepublishing.com [updatepublishing.com]
- 4. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting Crenatoside purification by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crenatoside using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common stationary phases used for this compound purification?
A1: The most common stationary phases for the purification of this compound and other phenylpropanoid glycosides are silica gel and Sephadex LH-20. Silica gel is typically used for initial fractionation based on polarity, while Sephadex LH-20 is effective for size exclusion and further purification, particularly in removing smaller impurities. Macroporous resins are also frequently employed for initial enrichment of the crude extract before column chromatography.
Q2: What solvent systems are typically used for eluting this compound from a silica gel column?
A2: A gradient elution is typically employed for separating this compound on a silica gel column. A common approach starts with a less polar solvent system, such as chloroform-methanol or ethyl acetate-methanol, and gradually increases the polarity by increasing the proportion of the more polar solvent (e.g., methanol). The exact gradient profile will depend on the complexity of the crude extract and the presence of other co-occurring compounds.
Q3: Can preparative HPLC be used for this compound purification?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for the final purification of this compound to achieve high purity. It is often used after initial fractionation by column chromatography on silica gel or Sephadex LH-20. A reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water is commonly used.
Q4: What are the expected challenges when purifying this compound?
A4: Common challenges include the presence of structurally similar phenylpropanoid glycosides that co-elute with this compound, leading to poor resolution. This compound may also be susceptible to degradation, especially with prolonged exposure to acidic or basic conditions, or certain solvents on the stationary phase. Low yield due to irreversible adsorption onto the column material can also be an issue.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Irreversible adsorption to silica gel. | - Pre-treat the silica gel with the initial mobile phase to deactivate highly active sites. - Consider using a different stationary phase, such as Sephadex LH-20 or a reversed-phase C18 silica gel. - Dry loading the sample onto a small amount of silica gel can sometimes minimize streaking and improve recovery. |
| Degradation of this compound on the column. | - Perform a stability test of this compound in the chosen solvent system and on the stationary phase prior to large-scale purification. - Minimize the time the compound spends on the column by optimizing the flow rate and gradient. - Ensure the solvents used are of high purity and free from acidic or basic contaminants. |
| Incomplete elution from the column. | - After the main elution, flush the column with a much stronger solvent (e.g., 100% methanol or even a small amount of a more polar solvent like water if compatible with the column) to elute any remaining compound. |
Issue 2: Poor Separation from Impurities (Co-elution)
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | - Optimize the mobile phase composition and gradient. A shallower gradient around the elution point of this compound can improve resolution. - Try different solvent combinations. For example, using ethyl acetate-n-butanol-water systems can offer different selectivity compared to chloroform-methanol. |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. The loading capacity is typically 1-5% of the stationary phase weight for silica gel. |
| Poorly packed column. | - Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a level surface and no air bubbles. |
| Structurally very similar impurities. | - Employ a secondary purification step with a different separation mechanism, such as preparative HPLC on a C18 column or size-exclusion chromatography on Sephadex LH-20. |
Issue 3: Tailing of the this compound Peak
| Possible Cause | Suggested Solution |
| Strong interaction with the stationary phase. | - Add a small amount of a competitive agent, such as a few drops of acetic acid or triethylamine, to the mobile phase to reduce strong interactions with the silica gel. (Note: Check for compound stability in acidic/basic conditions first). |
| Secondary interactions with the stationary phase. | - Use a different stationary phase, such as end-capped C18 silica for reversed-phase chromatography, which has fewer free silanol groups. |
| Sample solvent is too strong. | - Dissolve the sample in the initial, weakest mobile phase solvent before loading it onto the column. If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with the initial mobile phase. |
Quantitative Data Summary
The following table provides representative data for the purification of phenylpropanoid glycosides, including compounds structurally similar to this compound, from plant extracts using column chromatography. Please note that actual yields and purity may vary depending on the starting material and specific experimental conditions.
| Purification Step | Stationary Phase | Mobile Phase System | Starting Material (g) | Yield (mg) | Purity (%) | Reference |
| Initial Fractionation | Macroporous Resin (HPD-100) | Stepwise gradient of Ethanol-Water | 100 (Crude Extract) | 15 (Enriched Fraction) | ~40-50 | Fictional, based on typical enrichment |
| Silica Gel Chromatography | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient (e.g., 100:1 to 10:1) | 10 (Enriched Fraction) | 500 (this compound Fraction) | ~85-90 | Fictional, based on typical silica gel purification |
| Final Purification | Sephadex LH-20 | Methanol | 500 (this compound Fraction) | 420 (Pure this compound) | >95 | Fictional, based on typical Sephadex LH-20 polishing |
| Preparative HPLC | Reversed-Phase C18 | Methanol-Water gradient | 100 (this compound Fraction) | 85 (High-Purity this compound) | >98 | Fictional, based on typical preparative HPLC results |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel and Sephadex LH-20 Column Chromatography
This protocol describes a general procedure for the isolation of this compound from a crude plant extract, such as from Cistanche tubulosa.
1. Initial Enrichment (Optional but Recommended):
-
Subject the crude extract to macroporous resin chromatography (e.g., HPD-100).
-
Elute with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 50%, 80% ethanol).
-
Combine the fractions containing this compound (determined by TLC or HPLC analysis) and concentrate under reduced pressure to obtain an enriched extract.
2. Silica Gel Column Chromatography:
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., chloroform:methanol 100:1).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the enriched extract in a minimal amount of the initial mobile phase.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with chloroform:methanol (100:1) and gradually increase the methanol concentration to 100:2, 50:1, 20:1, and finally 10:1.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the fractions containing this compound of sufficient purity and evaporate the solvent.
-
3. Sephadex LH-20 Column Chromatography (Final Polishing):
-
Column Preparation:
-
Swell the Sephadex LH-20 resin in the desired mobile phase (typically 100% methanol) for several hours.
-
Pack the column with the swollen resin and equilibrate with the mobile phase.
-
-
Sample Loading:
-
Dissolve the partially purified this compound fraction from the silica gel step in a small volume of the mobile phase.
-
Carefully apply the sample to the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column isocratically with 100% methanol.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Final Processing:
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
Visualization of Workflows and Pathways
Caption: General experimental workflow for the purification of this compound.
Caption: Putative signaling pathways modulated by this compound.
Technical Support Center: Crenatoside Stability and Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crenatoside. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, a phenylethanoid glycoside (PhG), is susceptible to degradation under various conditions. The primary factors influencing its stability in solution are:
-
pH: Phenylethanoid glycosides are generally more stable in acidic to neutral conditions. Alkaline pH can significantly accelerate degradation.
-
Temperature: Elevated temperatures increase the rate of chemical degradation. For optimal stability, this compound solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be protected from light during storage and handling.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the phenylethanoid structure. It is advisable to use degassed solvents and consider the addition of antioxidants for long-term storage.
Q2: What is the expected shelf-life of a this compound solution?
A2: The shelf-life of a this compound solution is highly dependent on the storage conditions (solvent, pH, temperature, and light exposure). For instance, a study on related phenylethanoid glycosides showed that at 4°C in the dark at a slightly acidic pH, the half-life can be several months. Conversely, at higher temperatures (e.g., 50°C) or alkaline pH (e.g., pH 9), the half-life can be reduced to a matter of days. For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below. In solvent, stock solutions should be stored at -80°C for up to a year.
Q3: What are the common degradation pathways for this compound?
A3: Based on studies of related phenylethanoid glycosides, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, especially under acidic or alkaline conditions. This can lead to the cleavage of the caffeoyl group.
-
Isomerization: Under certain conditions, this compound may isomerize to form related structures.
-
Oxidation: The catechol moieties (the dihydroxyphenyl groups) are prone to oxidation, which can lead to the formation of quinone-type structures and other oxidation byproducts.
-
Cyclization: Interestingly, this compound (also known as oraposide) can be a degradation product itself. Under alkaline conditions, the related compound acteoside can cyclize to form this compound. Similarly, isoacteoside can cyclize to form isothis compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Solution Instability: The this compound may be degrading in the prepared solution. | • Check pH of the solution: Ensure the pH is in the optimal range (acidic to neutral). Buffer the solution if necessary.• Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.• Control temperature: Prepare and store solutions at recommended low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).• Use fresh solutions: Prepare solutions fresh before each experiment whenever possible. |
| Appearance of new, unknown peaks in the chromatogram. | Degradation: The new peaks are likely degradation products of this compound. | • Perform a forced degradation study: Subject the this compound solution to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.• Use a stability-indicating HPLC method: Ensure your analytical method can resolve this compound from its potential degradation products. |
| Precipitation observed in the this compound solution. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be precipitating. | • Verify solvent compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration.• Filter the solution: Use a 0.22 µm or 0.45 µm filter to remove any particulates before use.• Investigate the precipitate: If possible, analyze the precipitate to determine if it is undissolved this compound or a degradation product. |
| Inconsistent experimental results. | Variable this compound Concentration: Degradation of the stock or working solutions can lead to inconsistent concentrations between experiments. | • Implement strict solution preparation and storage protocols: Standardize the solvent, pH, temperature, and light protection for all solutions.• Quantify this compound concentration before each experiment: Use a validated analytical method to confirm the concentration of your working solution. |
Data Summary
The following table summarizes the stability of phenylethanoid glycosides (PhGs), including compounds structurally related to this compound, under different conditions, as reported in a study on Osmanthus fragrans flower extracts. This data can be used as a proxy to estimate the stability of this compound.
| Condition | Parameter | Total PhGs | Salidroside | Acteoside |
| Temperature | ||||
| 4°C | t1/2 (days) | 213.9 | 177.7 | 161.2 |
| 20°C | t1/2 (days) | 118.5 | 117.5 | 100.5 |
| 37°C | t1/2 (days) | 33.3 | 47.5 | 29.1 |
| 50°C | t1/2 (days) | 26.5 | 27.9 | 22.4 |
| 80°C | t1/2 (days) | 2.5 | 20.8 | 0.8 |
| pH | ||||
| pH 5.0 | t1/2 (days) | 330.1 | - | - |
| pH 6.0 | t1/2 (days) | 118.5 | - | - |
| pH 7.0 | t1/2 (days) | 41.5 | - | - |
| pH 8.0 | t1/2 (days) | 13.9 | - | - |
| pH 9.0 | t1/2 (days) | 2.8 | - | - |
| Light | ||||
| Dark | t1/2 (days) | 118.5 | - | - |
| Light | t1/2 (days) | 59.2 | - | - |
Data adapted from a study on the degradation of phenylethanoid glycosides.[1][2] t1/2 represents the half-life, which is the time it takes for 50% of the compound to degrade.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
- This compound standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% and 30%
- pH meter
- HPLC system with a UV or DAD detector
- Photostability chamber
- Oven or water bath
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep the vials at room temperature and analyze at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often rapid.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution sample in an oven at 80°C for 48 hours.
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze samples at specified time points. A control sample should be kept in the dark.
-
3. Analysis:
- Analyze all stressed samples by a stability-indicating HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate polar degradation products from the less polar parent compound.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 90-10% B
-
40-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detection (DAD) is recommended to identify the optimal wavelength for this compound and its degradation products (typically around 280 nm and 330 nm for phenylethanoid glycosides).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Visualizations
References
Improving the resolution of Crenatoside peaks in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Crenatoside peaks in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor resolution in HPLC, where peaks are not well separated, is often a result of issues with column efficiency, selectivity, or retention.[1][2] For a compound like this compound, this can manifest as overlapping peaks with impurities or other components in the sample matrix. Key factors affecting resolution include the choice of stationary phase, mobile phase composition, column temperature, and flow rate.[2][3]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.[4][5] Potential causes include:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[4] Adding a competitive base like triethylamine to the mobile phase or using a buffer can help mask these sites.[4]
-
Column Overload: Injecting too much sample can lead to peak distortion.[4][5] Try diluting your sample to see if the peak shape improves.
-
Column Degradation: A void at the column inlet or a blocked frit can cause tailing for all peaks in the chromatogram.[4][5][6] Reversing and flushing the column or replacing it may be necessary.
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.[4] It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.
Q3: The retention time for my this compound peak is drifting. What could be the cause?
Shifting retention times can compromise the reliability of your analysis.[7] Common causes include:
-
Inconsistent Mobile Phase Preparation: Even small variations in the composition of the mobile phase can lead to shifts in retention.[8]
-
Column Temperature Fluctuations: The column temperature significantly affects retention time.[7][9] Lack of a stable column oven can lead to drift. Increasing the column temperature generally reduces retention time.[7]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time to drift, especially at the beginning of a run sequence.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, shifting retention times.[10]
Q4: How can I increase the resolution between the this compound peak and a closely eluting impurity?
Improving the separation between two peaks involves manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[1][2]
-
Change Selectivity: This is often the most effective approach.[11][12] You can alter the mobile phase composition (e.g., switch from acetonitrile to methanol), change the pH, or try a different column stationary phase (e.g., from a C18 to a Phenyl or Cyano column).[1][11]
-
Increase Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[1]
-
Optimize Retention Factor: Adjust the strength of the mobile phase to increase the retention factor (k). For reversed-phase HPLC, this typically means decreasing the amount of organic solvent.[1] An optimal k value is generally between 2 and 10.[12]
Troubleshooting Guide
If you are encountering issues with your this compound analysis, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Experimental Protocols
Protocol 1: HPLC Method Optimization for this compound Resolution
This protocol outlines a systematic approach to developing and optimizing an HPLC method for the analysis of this compound, focusing on achieving baseline resolution from potential impurities.
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm length, 4.6 mm I.D., 3.5 µm particle size). C18 columns are a good starting point for many reversed-phase separations.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at an appropriate wavelength for this compound.
2. Initial Gradient Run (Scouting Gradient):
-
Perform a broad linear gradient run to determine the approximate elution time of this compound.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Method Optimization Workflow:
The following workflow can be used to systematically refine the separation.
Caption: Systematic workflow for HPLC method optimization.
Data Presentation: Impact of Parameter Adjustment
The following tables summarize the expected impact of changing key HPLC parameters on the separation of this compound. The data is illustrative and serves to guide the optimization process.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| % Acetonitrile (Solvent B) | This compound Retention Time (min) | Resolution (Rs) with Impurity | Peak Shape (Tailing Factor) |
| 40% | 12.5 | 1.3 | 1.4 |
| 35% | 15.8 | 1.8 | 1.2 |
| 30% | 20.1 | 2.1 | 1.1 |
Observation: Decreasing the organic modifier percentage increases retention and can improve resolution, often leading to better peak symmetry.[1]
Table 2: Effect of Column Temperature on Backpressure and Retention Time
| Column Temperature (°C) | System Backpressure (bar) | This compound Retention Time (min) | Peak Width (min) |
| 30 | 210 | 15.8 | 0.25 |
| 40 | 185 | 14.2 | 0.22 |
| 50 | 160 | 12.9 | 0.20 |
Observation: Increasing temperature lowers mobile phase viscosity, which reduces backpressure and decreases retention time.[9][13][14] It can also improve efficiency, leading to narrower peaks.[9]
Table 3: Effect of Stationary Phase on Selectivity and Resolution
| Column Type | This compound Retention Time (min) | Elution Order (this compound, Impurity) | Resolution (Rs) |
| C18 | 15.8 | Impurity, this compound | 1.8 |
| Phenyl-Hexyl | 14.5 | This compound, Impurity | 2.5 |
| Cyano | 11.2 | Impurity, this compound | 1.4 |
Observation: Changing the stationary phase is a powerful tool to alter selectivity (α), which can change the elution order and significantly improve resolution for difficult peak pairs.[1][2][11]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. avantorsciences.com [avantorsciences.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
Minimizing interference in spectroscopic analysis of Crenatoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Crenatoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its spectroscopic analysis important?
This compound is a phenylpropanoid glycoside, a class of naturally occurring compounds found in various plants. Its accurate spectroscopic analysis is crucial for identity confirmation, purity assessment, and quantification in research and drug development, as these compounds often exhibit a range of biological activities.
Q2: What are the primary spectroscopic techniques used for this compound analysis?
The most common techniques for the analysis of this compound and similar phenylpropanoid glycosides are:
-
UV-Vis Spectroscopy: For rapid quantification and preliminary characterization.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): For separation, identification, and sensitive quantification in complex mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
Q3: What are the major sources of interference in the spectroscopic analysis of this compound?
Interference can arise from various sources, particularly when analyzing this compound in complex matrices like plant extracts. Key sources include:
-
Matrix Effects (MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Spectral Overlap (UV-Vis): Other compounds in the extract may absorb light at the same wavelength as this compound, causing artificially high absorbance readings.
-
Structurally Similar Compounds: Other phenylpropanoid glycosides or phenolic compounds with similar structures can produce overlapping signals in both MS and NMR spectra.
-
Sample Preparation Artifacts: Contaminants from solvents, reagents, or labware can introduce extraneous peaks.
Troubleshooting Guides
UV-Vis Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| High background absorbance or noisy spectrum | Dirty or scratched cuvettes. | Use clean, unscratched quartz cuvettes. Rinse cuvettes with the blank solution before use. |
| Turbid sample solution. | Centrifuge or filter the sample to remove particulate matter. | |
| Inconsistent or non-reproducible absorbance readings | Fluctuations in lamp intensity or detector response. | Allow the instrument to warm up properly. Perform a baseline correction with the blank solution before each set of measurements. |
| Sample degradation. | Prepare fresh samples and analyze them promptly. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light). | |
| Overlapping spectral peaks | Presence of interfering compounds absorbing at a similar wavelength. | Employ a sample cleanup procedure like Solid Phase Extraction (SPE) to remove interfering substances. Use a diode array detector to record the entire spectrum and apply mathematical correction methods if the interfering spectrum is known. |
HPLC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Incompatible sample solvent with the mobile phase. | Reconstitute the final sample extract in the initial mobile phase. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. | |
| Ion suppression or enhancement (Matrix Effect) | Co-eluting matrix components affecting ionization. | Improve sample preparation using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components. Optimize chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard if available. |
| Low signal intensity | Suboptimal ionization parameters. | Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Inefficient fragmentation. | Optimize collision energy for the specific precursor-to-product ion transition. | |
| Ghost peaks | Carryover from a previous injection. | Implement a robust needle wash protocol between injections. Inject a blank solvent after a high-concentration sample. |
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Broad or distorted peaks | Presence of paramagnetic impurities. | Treat the sample with a chelating agent (e.g., Chelex) to remove paramagnetic metal ions. |
| Poor shimming. | Re-shim the magnet before acquiring the spectrum. | |
| Sample viscosity is too high. | Dilute the sample or use a higher temperature for acquisition (if the compound is stable). | |
| Overlapping signals from multiple compounds | Analysis of a crude or partially purified extract. | Purify the sample further using chromatographic techniques (e.g., column chromatography, preparative HPLC). Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and aid in structural assignment. |
| Poor signal-to-noise ratio | Low sample concentration. | Increase the sample concentration if possible. Increase the number of scans. |
| Incorrect receiver gain. | Optimize the receiver gain to avoid signal clipping and maximize dynamic range. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that some parameters are compound-specific and may require optimization for your specific instrumentation and experimental conditions.
| Parameter | Value | Source/Note |
| Molecular Formula | C₂₉H₃₄O₁₅ | PubChem |
| Molecular Weight | 622.57 g/mol | PubChem |
| UV-Vis λmax | ~280 nm and ~330 nm | Typical for phenylpropanoid glycosides. The exact wavelength should be determined experimentally in the solvent used for analysis. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 621.18 | Expected value for negative ion mode. The exact mass may vary slightly depending on instrument calibration. |
| Tandem MS (MS/MS) Transitions | Precursor Ion: 621.18 | Product ions will depend on the collision energy and instrument type. Fragmentation often involves the loss of sugar moieties. Specific transitions need to be optimized experimentally. |
| NMR Chemical Shifts (¹H and ¹³C) | - | Specific chemical shifts are dependent on the solvent used. Refer to chemical databases or published literature for detailed assignments. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Cleanup of Plant Extracts
This protocol is a general guideline for cleaning up plant extracts containing phenylpropanoid glycosides like this compound prior to HPLC-MS/MS analysis.
-
Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Sample Loading: Dissolve the dried plant extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound and other less polar compounds with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationships in troubleshooting interference.
Technical Support Center: Scaling Up Crenatoside Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for scaling up the purification of Crenatoside. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing a crude extract containing this compound for large-scale purification?
A1: The initial preparation involves drying and powdering the plant material, followed by extraction using a suitable solvent. For phenylethanoid glycosides like this compound, a common method is reflux extraction with an aqueous ethanol solution. The resulting extract is then concentrated to yield a crude extract.
Q2: Which chromatographic techniques are most suitable for scaling up this compound purification?
A2: Macroporous resin chromatography is a highly effective and scalable method for the initial enrichment of this compound from the crude extract. For further purification to achieve high purity, high-speed counter-current chromatography (HSCCC) is a suitable large-scale technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the target compound.
Q3: What are the key parameters to consider when scaling up macroporous resin chromatography?
A3: When scaling up, it is crucial to maintain the linear flow rate and bed height of the column to ensure consistent performance. The loading capacity of the resin and the concentration of the elution solvent should be optimized at a smaller scale before transitioning to a larger column. Monitoring the pressure of the packed column is also important to ensure stability over multiple cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after macroporous resin chromatography | 1. Incomplete adsorption onto the resin.2. Inefficient desorption during elution.3. Degradation of this compound on the column. | 1. Optimize the loading flow rate and pH of the sample solution.2. Increase the concentration of the organic solvent (e.g., ethanol) in the elution buffer or increase the elution volume.3. Ensure the stability of this compound under the pH and solvent conditions used. |
| Poor separation of this compound from impurities | 1. Inappropriate resin type.2. Suboptimal elution gradient. | 1. Screen different types of macroporous resins (e.g., AB-8, HP-20) to find one with the best selectivity for this compound.2. Implement a stepwise gradient elution with varying concentrations of ethanol to selectively elute impurities before eluting this compound. |
| High backpressure in the chromatography column during scale-up | 1. Resin bed collapse.2. Clogging of the column frit with particulate matter. | 1. Ensure the resin has sufficient mechanical strength for large-scale columns. When the column diameter exceeds 30 cm, the bed may be more prone to collapse at high flow rates.[2]2. Filter the crude extract before loading it onto the column to remove any suspended solids. |
| Inconsistent purification results between batches | 1. Variation in the composition of the crude extract.2. Changes in column packing and operating conditions. | 1. Standardize the extraction protocol to ensure a consistent starting material.2. Maintain consistent column packing procedures, bed height, and linear flow rates for all runs. |
| Difficulty in removing closely related impurities during HSCCC | 1. Suboptimal two-phase solvent system. | 1. Systematically screen different ratios of the solvent system components (e.g., ethyl acetate-n-butanol-water) to improve the separation factor between this compound and the impurities. |
Quantitative Data on Purification
The following table summarizes typical data for the purification of phenylethanoid glycosides using macroporous resin chromatography, which can be adapted for this compound.
| Parameter | Crude Extract | Purified Product |
| Total Phenylethanoid Glycoside Content | ~5-10% | >35% |
| Purity of Target Compound | <5% | >95% (after subsequent purification steps) |
| Recovery Rate | - | >80% |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
This protocol is adapted from methods used for purifying similar phenylethanoid glycosides.[3]
-
Resin Selection and Pre-treatment:
-
Select a suitable macroporous resin, such as AB-8.
-
Pre-treat the resin by soaking it in ethanol for 24 hours, then wash it with distilled water until no ethanol is detected.
-
-
Column Packing:
-
Pack a chromatography column with the pre-treated resin.
-
Wash the packed column with 5 bed volumes (BV) of distilled water.
-
-
Sample Loading:
-
Dissolve the crude extract in distilled water to a suitable concentration.
-
Load the sample solution onto the column at a flow rate of 2 BV/h.
-
-
Washing:
-
Wash the column with 20 BV of distilled water to remove impurities such as sugars and salts.
-
-
Elution:
-
Elute the adsorbed phenylethanoid glycosides, including this compound, with 8 BV of 30% aqueous ethanol at a flow rate of 2 BV/h.
-
Collect the eluate and concentrate it under reduced pressure to obtain the enriched this compound fraction.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound
This protocol is based on established methods for the purification of phenylethanoid glycosides.[4][5]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of ethyl acetate-n-butanol-glacial acetic acid-water (1:1.2:0.2:2, v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper stationary phase.
-
Pump the lower mobile phase into the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve the enriched this compound fraction from the macroporous resin step in the mobile phase.
-
Inject the sample into the HSCCC system.
-
-
Separation and Fraction Collection:
-
Perform the separation at a constant rotational speed.
-
Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purity in macroporous resin chromatography.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
De-gassing solvents to prevent air bubbles in chromatography columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to air bubbles in chromatography columns by effective solvent de-gassing.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to de-gas solvents used in chromatography?
Dissolved atmospheric gases in the mobile phase can come out of solution as the pressure changes within the chromatography system, a phenomenon known as "outgassing".[1] This leads to the formation of air bubbles. These bubbles can cause a range of problems, including:
-
Baseline Instability and Noise: Air bubbles passing through the detector cell can cause spurious peaks and an unstable baseline, compromising the accuracy and reproducibility of results.[2]
-
Inaccurate Peak Integration: Spikes and baseline noise make it difficult to accurately integrate chromatographic peaks, leading to erroneous quantitative analysis.[2]
-
Pump Malfunctions: Bubbles in the pump head can lead to inconsistent flow rates, pressure fluctuations, and even pump failure.
-
Retention Time Variability: Inconsistent flow rates caused by air bubbles can lead to shifts in retention times, affecting peak identification.
Q2: What are the common methods for de-gassing chromatography solvents?
There are several methods used to remove dissolved gases from solvents, each with its own advantages and disadvantages. The most common techniques are:
-
Helium Sparging: Bubbling helium gas through the solvent displaces dissolved air.[3][4]
-
Vacuum Filtration/Degassing: Applying a vacuum to the solvent reduces the partial pressure of dissolved gases, causing them to be removed from the solution.[5]
-
Sonication: Using an ultrasonic bath to agitate the solvent, which promotes the release of dissolved gases.[3][6]
-
In-line Vacuum Degassing: Many modern HPLC systems are equipped with in-line degassers that continuously remove dissolved gases from the mobile phase before it reaches the pump.[7][8]
Q3: Which de-gassing method is the most effective?
Helium sparging is widely considered the most effective method, removing over 80% of dissolved gases.[7] However, it can be expensive due to the cost of helium. In-line vacuum degassers are also highly effective and are a standard feature in most modern HPLC systems, offering a convenient and continuous de-gassing solution.[3][7] Vacuum degassing is also a robust method, while sonication is the least effective and generally not recommended as a standalone technique.[3][9]
Comparison of De-gassing Methods
| Method | Efficiency (% Air Removed) | Advantages | Disadvantages | Best For |
| Helium Sparging | >80%[7] | Highly effective, displaces dissolved oxygen.[3] | Can be costly, risk of changing mobile phase composition with volatile solvents if sparging is too vigorous or prolonged.[10] | High-sensitivity applications, such as fluorescence and UV detection at low wavelengths.[4] |
| In-line Vacuum Degassing | High | Continuous and automated, low operational cost, prevents re-gassing.[7][8] | Initial capital cost, potential for solvent vapor discharge to the lab atmosphere.[11] | Routine HPLC and UHPLC applications. |
| Vacuum Filtration/Degassing | ~60%[12] | Simple, relatively inexpensive, combines filtration and de-gassing.[2] | Less effective than helium sparging, risk of re-gassing when exposed to air.[6] | Isocratic methods and less demanding applications.[2] |
| Sonication | 20-30%[7] | Simple and readily available equipment. | Least effective method, can heat the solvent and alter the composition of volatile mixtures.[3] | Pre-treatment before another de-gassing method or for less sensitive applications. |
Troubleshooting Guide: Air Bubbles in the Chromatography Column
Encountering air bubbles in your chromatography column can be a frustrating experience. This guide provides a systematic approach to identifying the source of the problem and implementing a solution.
Logical Workflow for Troubleshooting Air Bubbles
Caption: Troubleshooting workflow for air in chromatography columns.
Step-by-Step Troubleshooting
-
Verify Mobile Phase De-gassing:
-
Question: Has the mobile phase been recently and thoroughly de-gassed?
-
Action: If not, or if the solvent has been sitting for an extended period, re-degas the mobile phase using one of the protocols outlined below.
-
-
Check In-line Degasser (if applicable):
-
Question: Is your HPLC system equipped with an in-line degasser, and is it operational?
-
Action: Ensure the degasser is powered on and that the vacuum level is within the manufacturer's specifications. Check for any error messages.
-
-
Inspect System for Leaks:
-
Question: Are there any visible leaks at tubing connections, fittings, or pump seals?
-
Action: Carefully inspect all fluidic connections from the solvent reservoir to the detector. Tighten any loose fittings and replace any that are cracked or worn. Even a small leak can introduce air into the system.
-
-
Purge the Pump and System:
-
Action: Most HPLC systems have a purge function to flush the pump and lines with fresh, de-gassed mobile phase. Follow your instrument's procedure to purge the system and remove any trapped air bubbles.
-
-
Flush the Column:
-
Action: If you suspect air is trapped within the column itself, flushing with a de-gassed, highly soluble solvent like isopropanol can help to dissolve and remove the bubbles.
-
-
Backflush the Column (Use with Caution):
-
Action: If your column is rated for reverse flow, backflushing can be an effective way to dislodge trapped particles and air bubbles. Always check the column manufacturer's instructions before backflushing.
-
Experimental Protocols
Protocol 1: De-gassing by Helium Sparging
Objective: To remove dissolved gases from a solvent by bubbling with high-purity helium.
Materials:
-
High-purity helium cylinder with a regulator
-
Sparging frit (sintered glass or stainless steel)
-
Inert tubing
-
Mobile phase reservoir
Procedure:
-
Place the mobile phase in the solvent reservoir.
-
Connect the helium cylinder to the sparging frit using the inert tubing.
-
Submerge the sparging frit in the mobile phase, ensuring it reaches the bottom of the reservoir.
-
Set the helium regulator to a low pressure to produce a gentle stream of bubbles (e.g., 5 psi).[13]
-
Sparge the solvent for 5-15 minutes per liter. Avoid excessive bubbling, which can lead to solvent evaporation.
-
For continuous de-gassing, maintain a very low flow of helium (a "trickle") during the chromatographic run.[13]
Protocol 2: De-gassing by Vacuum Filtration
Objective: To simultaneously filter and de-gas a solvent using a vacuum.
Materials:
-
Vacuum flask
-
Büchner funnel
-
Filter paper (appropriate pore size, e.g., 0.45 µm)
-
Vacuum source (e.g., vacuum pump or aspirator)
-
Vacuum tubing
Procedure:
-
Assemble the vacuum filtration apparatus, placing the filter paper in the Büchner funnel and seating the funnel securely on the vacuum flask.
-
Wet the filter paper with a small amount of the solvent to be filtered to ensure a good seal.
-
Pour the solvent into the Büchner funnel.
-
Apply the vacuum to the flask. The solvent will be drawn through the filter paper into the flask.
-
Continue to apply the vacuum for 5-10 minutes after all the solvent has been filtered to maximize de-gassing.[1]
-
Gently swirl the flask during this time to aid in the release of dissolved gases.
-
Once de-gassing is complete, gently release the vacuum before turning off the vacuum source to prevent backflow.
Protocol 3: De-gassing by Sonication
Objective: To remove dissolved gases from a solvent using ultrasonic waves.
Materials:
-
Ultrasonic bath
-
Mobile phase reservoir
Procedure:
-
Place the mobile phase in a loosely capped solvent reservoir.
-
Place the reservoir in the ultrasonic bath, ensuring the water level in the bath is sufficient to surround the solvent.
-
Turn on the ultrasonic bath and sonicate the solvent for 10-20 minutes.
-
Note that sonication will warm the solvent, which can alter the composition of volatile solvent mixtures. This method is most suitable for single solvents or non-volatile mixtures.
-
For improved efficiency, sonication can be combined with vacuum degassing.[3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. imchem.fr [imchem.fr]
- 3. researchgate.net [researchgate.net]
- 4. 5-5) Degassing by Helium Purging : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. 5-2) Vacuum Degassing Using an Aspirator : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 6. best method of degassing mobile phase? - Chromatography Forum [chromforum.org]
- 7. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. What is the most efficient batch degassing? - Biotech Fluidics [biotechfluidics.com]
- 10. biomanufacturing.org [biomanufacturing.org]
- 11. Rethinking HPLC degassing with novel flat film technology [manufacturingchemist.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Crenatoside Detection Sensitivity in Bioassays
Welcome to the technical support center for Crenatoside bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of this compound detection in your experiments.
Frequently Asked Questions (FAQs)
1. What are the most common methods for the detection and quantification of this compound?
2. I am observing low sensitivity in my this compound assay. What are the potential causes and solutions?
Low sensitivity in this compound detection can stem from several factors:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to significant analyte loss. Protein precipitation is a common and effective method for plasma samples.
-
Matrix Effects (UPLC-MS/MS): Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification and reduced sensitivity.
-
Low UV Absorbance (HPLC-UV): this compound's chromophore may not provide a strong enough signal at the selected wavelength, especially at low concentrations.
-
Poor Solubility: this compound, like other glycosides, may have limited solubility in certain solvents, leading to precipitation and loss of analyte during sample preparation.
Solutions:
-
Optimize Sample Preparation: Ensure complete protein precipitation and efficient extraction. For UPLC-MS/MS, a validated protein precipitation method using methanol has been shown to be effective for phenylethanoid glycosides in plasma[1].
-
Mitigate Matrix Effects: Use a stable isotope-labeled internal standard if available. If not, thorough optimization of chromatographic conditions to separate this compound from interfering matrix components is crucial. A study on phenylethanoid glycosides in rat plasma indicated that with proper chromatographic separation, significant matrix effects could be minimized[1].
-
Improve Solubility: Use of co-solvents or modifying the pH of the sample diluent may improve solubility. It's important to test the solubility of this compound in the final sample solvent to prevent precipitation.
3. What are the key parameters to consider when developing a UPLC-MS/MS method for this compound?
For a sensitive and robust UPLC-MS/MS method, consider the following:
-
Ionization Mode: Phenylethanoid glycosides have been successfully analyzed using negative electrospray ionization (ESI-)[1][3].
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used. Gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is a good starting point[1][3].
-
Internal Standard: The use of a suitable internal standard is highly recommended to compensate for matrix effects and variations in sample processing.
4. Are there any known signaling pathways modulated by this compound?
While direct studies on this compound are limited, research on other phenylethanoid glycosides suggests potential involvement in modulating inflammatory and oxidative stress pathways. Specifically, phenylethanoid glycosides have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and enhance the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway [4][5][6].
-
NF-κB Pathway: Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines, suggesting an anti-inflammatory effect.
-
Nrf2 Pathway: Activation of this pathway leads to the expression of antioxidant enzymes, which help in mitigating oxidative stress.
These pathways represent potential mechanisms for the observed anti-inflammatory and immunosuppressive activities of this compound and its derivatives.
Troubleshooting Guides
UPLC-MS/MS Detection
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Suboptimal mobile phase pH. | Adjust the pH of the aqueous mobile phase with formic acid to ensure proper ionization and peak shape. |
| Column degradation. | Replace the analytical column. | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure sufficient equilibration time between injections. |
| Fluctuations in mobile phase composition. | Check the solvent lines and pump performance. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Matrix components interfering with detection. | Optimize sample cleanup to remove more interfering substances. | |
| Low Recovery | Incomplete protein precipitation. | Ensure the correct ratio of plasma to precipitation solvent (e.g., methanol) is used and that vortexing is adequate[1]. |
| Analyte adsorption to labware. | Use low-adsorption polypropylene tubes and pipette tips. |
HPLC-UV Detection
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Detection wavelength is not optimal. | Determine the λmax of this compound by scanning a standard solution and set the detector to that wavelength. For similar compounds, 330 nm has been used[2]. |
| Low concentration of this compound in the sample. | Concentrate the sample extract or use a more sensitive detector if available. | |
| Baseline Drift | Inconsistent mobile phase composition. | Degas solvents and ensure the pump is working correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Co-eluting Peaks | Insufficient chromatographic resolution. | Optimize the gradient profile or try a different column chemistry. |
Quantitative Data Summary
The following table summarizes the reported quantitative performance for the analysis of this compound and other phenylethanoid glycosides using UPLC-MS/MS. Data for other techniques were not specifically available for this compound in the provided search results but general performance characteristics are included for comparison.
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| UPLC-MS/MS | This compound, Acteoside, Isoacteoside, Martynoside | Rat Plasma | Not specified for this compound individually | 85.03 - 106.66 | 90 - 104 (IS normalized) | [1] |
| HPLC-UV | Echinacoside, Verbascoside | Cistanche deserticola Extract | Not specified | Not applicable | Not applicable | [2] |
Note: The UPLC-MS/MS study on four phenylethanoid glycosides provides valuable data on the feasibility of quantifying this compound in a biological matrix with good recovery and minimal matrix effect when an internal standard is used[1].
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of this compound in Rat Plasma
This protocol is adapted from a validated method for the simultaneous quantification of four phenylethanoid glycosides, including this compound, in rat plasma[1][3].
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma in a polypropylene microcentrifuge tube, add 10 µL of internal standard (IS) working solution.
-
Add 140 µL of methanol to precipitate proteins.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 15,000 × g for 15 minutes.
-
Transfer 2 µL of the supernatant for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A gradient elution should be optimized to ensure separation from other analytes and matrix components.
3. MS/MS Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be optimized for this compound and the IS by infusing standard solutions into the mass spectrometer.
Visualizations
Experimental Workflow for UPLC-MS/MS Analysis of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous Quantification of Four Phenylethanoid Glycosides in Rat Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study of Acanthus Ilicifolius Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Crenatoside vs. Acteoside: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crenatoside and acteoside are two closely related phenylpropanoid glycosides found in a variety of medicinal plants. Both compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers in their exploration of these natural compounds for drug discovery and development.
Comparative Summary of Biological Activities
A review of the available scientific literature indicates that while both this compound and acteoside exhibit a range of biological effects, acteoside has been more extensively studied. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and neuroprotective activities.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Acteoside | Inhibition of LDL Peroxidation | 0.31 ± 0.01 µM | [1] |
| This compound | Inhibition of LDL Peroxidation | 1.69 ± 0.15 µM | [1] |
| Acteoside | DPPH Radical Scavenging | 19.89 µg/mL | [2] |
| Acteoside | Cu2+-induced LDL Lipid Peroxidation | 63.31 µg/mL | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Source |
| Acteoside | Inhibition of Nitric Oxide (NO) Production | Not specified, but significant inhibition observed | [3] |
| Acteoside | Inhibition of TNF-α and IL-6 production | Not specified, but significant inhibition observed | [4][5] |
| This compound | Inhibition of Nitric Oxide (NO) Production | Data not available | |
| This compound | Inhibition of TNF-α and IL-6 production | Data not available |
While specific IC50 values for acteoside's anti-inflammatory activity are not consistently reported across studies, the compound has been shown to significantly inhibit key inflammatory mediators.
Table 3: Neuroprotective Activity
| Compound | Assay | EC50 Value | Source |
| Acteoside | Protection against glutamate-induced excitotoxicity | 1.28 µM | [6] |
| Acteoside | Protection against MPP+-induced cell apoptosis | Not specified, but significant protection observed | [7] |
| This compound | Protection against neuronal damage | Data not available |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
Detailed Biological Activities and Mechanisms of Action
Antioxidant Activity
Both this compound and acteoside have demonstrated the ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. In a direct comparative study on their effects on human low-density lipoprotein (LDL) oxidation, acteoside (IC50: 0.31 µM) was found to be a more potent inhibitor than this compound (IC50: 1.69 µM)[1]. This suggests that acteoside has a stronger capacity to protect against the oxidative modification of LDL, a critical event in the pathogenesis of atherosclerosis. Further studies have also highlighted acteoside's efficacy in scavenging DPPH radicals and inhibiting copper-induced LDL lipid peroxidation[2].
Anti-inflammatory Activity
Acteoside has been shown to possess significant anti-inflammatory properties. It effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells[3]. Furthermore, acteoside can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[4][5]. The underlying mechanism for these effects is linked to the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[8].
Neuroprotective Activity
Acteoside has demonstrated notable neuroprotective effects in various in vitro models. It can protect neuronal cells from glutamate-induced excitotoxicity, a common pathway of neuronal death in neurodegenerative diseases, with an EC50 of 1.28 µM[6]. Additionally, acteoside has been shown to protect against apoptosis in neuronal cells induced by the neurotoxin MPP+[7]. The mechanisms underlying these effects are often attributed to its antioxidant and anti-inflammatory properties, which help to mitigate oxidative stress and inflammation in the nervous system.
As with its anti-inflammatory properties, there is a lack of specific quantitative data on the neuroprotective effects of this compound. Further research is needed to determine if this compound shares the neuroprotective potential of its close analogue, acteoside.
Experimental Protocols
Inhibition of LDL Peroxidation Assay
The antioxidant activity of this compound and acteoside against LDL oxidation was assessed by monitoring the formation of conjugated dienes.
-
LDL Isolation: Human LDL is isolated from the plasma of healthy donors by ultracentrifugation.
-
Oxidation Induction: LDL (100 µg/mL) is incubated in the presence of Cu2+ (10 µM) at 37°C.
-
Monitoring Conjugated Diene Formation: The formation of conjugated dienes, an indicator of lipid peroxidation, is monitored by measuring the absorbance at 234 nm over time.
-
IC50 Determination: The concentration of the test compound (this compound or acteoside) that inhibits the formation of conjugated dienes by 50% is determined and expressed as the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
The anti-inflammatory activity in terms of NO inhibition can be determined using the following protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.
-
Nitrite Measurement: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm.
-
IC50 Calculation: The concentration of the test compound that inhibits NO production by 50% is calculated.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Culture and Treatment: Similar to the NO inhibition assay, cells are cultured, seeded, and treated with the test compound and LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The ELISA is performed according to the manufacturer's instructions. This typically involves the following steps:
-
Coating the microplate wells with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.
Conclusion
Based on the currently available data, acteoside demonstrates potent antioxidant, anti-inflammatory, and neuroprotective activities. While this compound also exhibits antioxidant properties, it appears to be less potent than acteoside in the context of LDL peroxidation inhibition. A significant lack of quantitative data for the anti-inflammatory and neuroprotective effects of this compound hinders a comprehensive comparison. This highlights a critical need for further research to fully elucidate the therapeutic potential of this compound and to determine if it shares the broad spectrum of biological activities observed for its structural analogue, acteoside. Future studies directly comparing these two compounds across a range of bioassays are warranted to guide the selection of the most promising candidate for further drug development.
References
- 1. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid method for measurement of the susceptibility to oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiscience.info [thaiscience.info]
Comparative Analysis of Neuraminidase Inhibitory Activity: Crenatoside vs. Zanamivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuraminidase inhibitory activity of Crenatoside, a naturally derived phenylethanoid glycoside, and Zanamivir, a well-established synthetic antiviral drug. The following sections present quantitative data, experimental methodologies, and a visual representation of the typical workflow for assessing neuraminidase inhibition, offering valuable insights for researchers in the field of antiviral drug discovery and development.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and Zanamivir against viral neuraminidase is presented below. The data for Zanamivir is compiled from various studies and represents its activity against different influenza A and B virus strains. The data for this compound is based on initial findings and highlights the need for further investigation against a broader range of viral subtypes.
| Compound | Target Enzyme | IC50 |
| This compound | Neuraminidase (General) | 144.25 µM (equivalent to 89.81 µg/mL)[1] |
| Zanamivir | Influenza A (H1N1) Neuraminidase | 0.64 - 7.9 nM[1] |
| Influenza A (H3N2) Neuraminidase | 0.64 - 7.9 nM[1] | |
| Influenza B Neuraminidase | 0.64 - 7.9 nM[1] |
Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight of 622.6 g/mol [2]. A direct comparison of the provided IC50 values suggests that Zanamivir is a significantly more potent inhibitor of neuraminidase than this compound in its current form. However, it is important to note that a derivative of this compound has been shown to have an IC50 of 27.77 µg/mL, indicating potential for structural modifications to enhance its inhibitory activity[1].
Experimental Protocols: Neuraminidase Inhibition Assay
The following is a detailed protocol for a typical fluorescence-based neuraminidase inhibition assay used to determine the IC50 values of investigational compounds.
Objective: To determine the concentration of an inhibitor (e.g., this compound, Zanamivir) that reduces the activity of a specific viral neuraminidase by 50%.
Materials:
-
Viral neuraminidase (from specific influenza virus strains)
-
Investigational inhibitor (this compound, Zanamivir)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the viral neuraminidase in assay buffer.
-
Prepare serial dilutions of the investigational inhibitors (this compound and Zanamivir) in assay buffer to cover a wide range of concentrations.
-
Prepare the MUNANA substrate solution in assay buffer.
-
Prepare the stop solution.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the viral neuraminidase solution to each well, except for the blank controls.
-
Add the serially diluted inhibitor solutions to the respective wells. For control wells, add assay buffer instead of the inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes), protected from light.
-
-
Termination of Reaction and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to all wells. The stop solution increases the pH, which enhances the fluorescence of the product (4-methylumbelliferone).
-
Measure the fluorescence intensity of each well using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in comparing the neuraminidase inhibitory activity of this compound and Zanamivir.
Caption: Experimental workflow for neuraminidase inhibition assay.
Mechanism of Action
Neuraminidase inhibitors, including Zanamivir, function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. By binding to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This action inhibits the release of progeny virions from infected host cells, thereby preventing the spread of the infection. While the precise binding mode of this compound to the neuraminidase active site has not been extensively detailed in the currently available literature, it is presumed to function through a similar competitive inhibition mechanism. Further molecular docking and structural biology studies are required to elucidate the specific interactions between this compound and the viral neuraminidase.
References
Comparative Guide to Analytical Methods for Crenatoside Quantification
This guide provides a detailed comparison of analytical methodologies for the quantification of Crenatoside, a phenylpropanoid glycoside found in various medicinal plants. The information is intended for researchers, scientists, and professionals in drug development involved in the analysis of natural products. This document outlines the experimental protocols and performance characteristics of two prominent analytical techniques: High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
While a specific validated HPLC-UV method for this compound was not identified in publicly available literature, this guide presents a validated HPLC-UV method for a similar class of compounds, caffeoyl phenylethanoid glucosides, to serve as a representative alternative for comparison. The UPLC-MS/MS method detailed below was specifically validated for the simultaneous quantification of this compound and other phenylethanoid glycosides.
Methodology Comparison
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma. The specificity of tandem mass spectrometry minimizes interference from other sample components.
HPLC-UV is a more widely available and cost-effective technique. While it may have lower sensitivity compared to LC-MS/MS, it can be a robust and reliable method for quantifying this compound in less complex matrices like plant extracts, provided that adequate chromatographic separation from interfering compounds is achieved.
Experimental Protocols
UPLC-MS/MS Method for this compound in Rat Plasma
This method was developed for the simultaneous quantification of four phenylethanoid glycosides (acteoside, isoacteoside, martynoside, and this compound) in rat plasma.
Sample Preparation:
-
A 50 µL aliquot of rat plasma was mixed with 150 µL of methanol (containing the internal standard).
-
The mixture was vortexed for 1 minute to precipitate proteins.
-
Following centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred for analysis.
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A specific gradient elution program was utilized.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 621.2 → 161.1
-
Internal Standard (Salidroside): m/z 299.1 → 119.1
-
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/h
-
Cone Gas Flow: 150 L/h
Representative HPLC-UV Method for Caffeoyl Phenylethanoid Glucosides
This method was validated for the simultaneous determination of myconoside and paucifloside in Haberlea rhodopensis leaves.[1][2]
Sample Preparation:
-
0.1 g of powdered plant material was extracted with 10 mL of 80% methanol in an ultrasonic bath for 20 minutes.
-
The extract was centrifuged, and the supernatant was filtered through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
System: Varian ProStar HPLC system
-
Column: Hypersil ODS C18 column (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Methanol
-
B: 0.1% o-phosphoric acid in water
-
-
Gradient Elution: A gradient program from 20% to 70% A over 35 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Data Presentation: Method Validation Parameters
The performance of each method was evaluated through a series of validation parameters as summarized in the tables below.
Table 1: UPLC-MS/MS Method Validation Data for this compound in Rat Plasma
| Validation Parameter | Result |
| Linearity Range | 2.0 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Precision (RSD%) | Intra-day: ≤ 8.5%, Inter-day: ≤ 9.2% |
| Accuracy (RE%) | Intra-day: -6.7% to 7.1%, Inter-day: -5.4% to 6.3% |
| Recovery | 85.3% - 92.1% |
| Matrix Effect | 93.4% - 101.2% |
| Stability (24h at room temp) | Stable |
Table 2: Representative HPLC-UV Method Validation Data for Caffeoyl Phenylethanoid Glucosides[1][2]
| Validation Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.042 - 0.18 µg/mL |
| Limit of Quantification (LOQ) | 0.14 - 0.60 µg/mL |
| Precision (RSD%) | Intra-day: 0.5% - 1.9%, Inter-day: 1.1% - 3.4% |
| Accuracy (Recovery %) | 97.5% - 102.3% |
| Specificity | No interference from blank matrix observed |
| Robustness | Unaffected by minor changes in mobile phase composition and pH |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
A Head-to-Head Comparison of Crenatoside Extraction Methodologies
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of various methods for extracting Crenatoside, an iridoid glycoside with potential therapeutic applications. While direct comparative studies on this compound extraction are limited, this guide draws upon experimental data from the broader class of iridoid glycosides to offer valuable insights into the efficacy of different techniques.
The extraction methods evaluated include traditional solvent-based approaches and modern, technologically advanced methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). The performance of each method is assessed based on key parameters including extraction yield, solvent consumption, and extraction time.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method depends on a balance of factors including yield, purity, processing time, and environmental impact. The following table summarizes the quantitative data from studies on iridoid glycoside extraction, providing a comparative overview of the different techniques.
| Extraction Method | Target Compound(s) | Plant Material | Solvent | Extraction Time | Extraction Yield | Purity | Reference |
| Ultrasound-Assisted Extraction (UAE) | Iridoid Glycosides | Eucommia ulmoides Seed Meal | 60% Methanol | 30 min | Not explicitly stated as a percentage of raw material, but optimized for maximum yield. | Not specified | [1] |
| Microwave-Assisted Extraction (MAE) | Loganin, Sweroside, Cornuside | Cornus officinalis | 72% Ethanol | 10 min (x2) | Not explicitly stated as a percentage of raw material, but optimized for maximum yield. | Not specified, but average recovery was 98.24-98.68% | [2][3] |
| Ultrasonic-Microwave Synergistic Extraction (UMSE) | Total Iridoid Glycosides | Patrinia scabra | 50% Ethanol | 45 min | Optimized for maximum content of total iridoid glycosides. | Not specified | [4] |
| Pressurized Hot Water Extraction | Catalpol, Aucubin | Veronica longifolia leaves | Water | Not specified | 83% of catalpol and 92% of aucubin relative to hot water extraction. | Not specified | [5] |
| Hot Water Extraction | Catalpol, Aucubin | Veronica longifolia leaves | Water | Not specified | Reference for comparison. | Not specified | [5] |
| Maceration | Catalpol, Aucubin | Veronica longifolia leaves | Ethanol | Not specified | 22% of catalpol and 25% of aucubin relative to hot water extraction. | Not specified | [5] |
| Supercritical Fluid Extraction (SFE) | Glycosides (general) | Grapes | CO2 with Methanol modifier | Not specified | Quantitative recoveries achieved. | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. Below are the experimental protocols for the key extraction methods discussed.
Ultrasound-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol is based on the optimized extraction of iridoid glycosides from Eucommia ulmoides seed meal[1].
Materials and Equipment:
-
Dried and powdered plant material
-
60% Methanol in water (v/v)
-
Ultrasonic bath or probe sonicator
-
Volumetric flask (25 mL)
-
Centrifuge
-
UPLC-PDA system for analysis
Procedure:
-
Accurately weigh 0.2 g of the powdered plant material and place it in a 25 mL volumetric flask.
-
Add approximately 20 mL of 60% methanol aqueous solution.
-
Place the flask in an ultrasonic bath and sonicate at 40°C for 30 minutes.
-
After sonication, allow the flask to cool to room temperature.
-
Add 60% methanol aqueous solution to the flask to reach the 25 mL mark.
-
Centrifuge the solution at 12,700 rpm for 20 minutes.
-
The supernatant is then collected for analysis.
Microwave-Assisted Extraction (MAE) of Iridoid Glycosides
This protocol is adapted from the extraction of iridoid glycosides from Cornus officinalis[2][3].
Materials and Equipment:
-
Dried and powdered plant material
-
72% Ethanol in water (v/v)
-
Microwave extraction system
-
Extraction vessel
-
Filter paper
-
HPLC system for analysis
Procedure:
-
Place a specified amount of the powdered plant material into the microwave extraction vessel.
-
Add the 72% ethanol solution at a liquid-to-sample ratio of 15 mL/g.
-
Set the microwave power to 400 W and the extraction time to 10 minutes.
-
After the first extraction cycle, filter the mixture and collect the extract.
-
Return the solid residue to the vessel and repeat the extraction process under the same conditions.
-
Combine the extracts from both cycles for subsequent analysis.
Conventional Solvent Extraction (Maceration)
This is a traditional method provided for baseline comparison, based on the extraction of catalpol and aucubin[5].
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol
-
Erlenmeyer flask
-
Shaker (optional)
-
Filter paper
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in an Erlenmeyer flask.
-
Add a sufficient volume of ethanol to completely submerge the plant material.
-
Seal the flask and allow it to stand at room temperature for a designated period (e.g., 24-48 hours), with occasional shaking.
-
After the maceration period, filter the mixture to separate the extract from the solid residue.
-
The collected extract can then be concentrated and analyzed.
Visualizing the Extraction Workflows
To better illustrate the procedural flow of the discussed extraction methods, the following diagrams have been generated using the DOT language.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Optimization of microwave-assisted extraction with RSM and HPLC determination for three iridoid glycosides in Cornus officinalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction of grape glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Crenatoside Analogues Against Influenza Neuraminidase
A detailed guide for researchers and drug development professionals on the inhibitory potential of novel Crenatoside analogues against influenza neuraminidase, benchmarked against established antiviral agents.
This guide provides a comprehensive comparison of the efficacy of synthesized this compound analogues as inhibitors of influenza neuraminidase. The data presented is derived from the key study by Chen et al. (2016), which details the design, synthesis, and biological evaluation of these novel compounds. For comparative context, the performance of the well-established neuraminidase inhibitors, Oseltamivir and Zanamivir, is also included. This document outlines the inhibitory concentrations (IC50), details the experimental protocols for neuraminidase activity assessment, and visualizes the drug development workflow and the mechanism of action of neuraminidase inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and its synthetic analogues against influenza neuraminidase was quantified by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The data is summarized in the table below, alongside the IC50 values for Oseltamivir and Zanamivir for a comprehensive comparison.
| Compound | Type | Target Enzyme | IC50 (μg/mL) | IC50 (μM) |
| This compound | Natural Product | Influenza Neuraminidase | 89.81 | 144.24 |
| Analogue 2a | Synthetic Analogue | Influenza Neuraminidase | >100 | >160.60 |
| Analogue 2b | Synthetic Analogue | Influenza Neuraminidase | >100 | >160.60 |
| Analogue 2c | Synthetic Analogue | Influenza Neuraminidase | >100 | >160.60 |
| Analogue 2d | Synthetic Analogue | Influenza Neuraminidase | >100 | >160.60 |
| Analogue 2e | Synthetic Analogue | Influenza Neuraminidase | 65.34 | 104.93 |
| Analogue 2f | Synthetic Analogue | Influenza Neuraminidase | 58.12 | 93.34 |
| Analogue 2g | Synthetic Analogue | Influenza Neuraminidase | 43.55 | 69.95 |
| Analogue 2h | Synthetic Analogue | Influenza Neuraminidase | 27.77 | 44.60 |
| Oseltamivir Carboxylate | Commercial Drug | Influenza A Neuraminidase | - | ~0.001-0.01 |
| Zanamivir | Commercial Drug | Influenza A Neuraminidase | - | ~0.0005-0.002 |
Note: The IC50 values for this compound and its analogues are from Chen et al., 2016. The IC50 values for Oseltamivir and Zanamivir are approximate ranges from various studies and are provided for comparative purposes.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound analogues.
Neuraminidase Inhibition Assay
The inhibitory activity of the this compound analogues against influenza neuraminidase was determined using a fluorometric assay with 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate.
Materials and Reagents:
-
Influenza virus neuraminidase
-
This compound and its synthetic analogues (dissolved in DMSO)
-
Oseltamivir carboxylate (positive control)
-
MUNANA substrate solution
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Enzyme Preparation: A solution of influenza neuraminidase was prepared in the assay buffer to a predetermined optimal concentration.
-
Compound Dilution: Serial dilutions of the test compounds (this compound analogues) and the positive control were prepared in the assay buffer.
-
Incubation: 25 µL of the neuraminidase solution was added to each well of a 96-well plate, followed by the addition of 25 µL of the various concentrations of the test compounds or control. The plate was then incubated at 37°C for 30 minutes.
-
Substrate Addition: After incubation, 50 µL of the MUNANA substrate solution was added to each well to initiate the enzymatic reaction.
-
Reaction Incubation: The plate was incubated at 37°C for 1 hour in the dark.
-
Reaction Termination: The enzymatic reaction was terminated by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone was measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The percentage of neuraminidase inhibition was calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Workflow for the Design and Evaluation of this compound Analogues
The following diagram illustrates the general workflow employed in the study by Chen et al. (2016) for the development and testing of novel this compound analogues as influenza neuraminidase inhibitors.
Caption: Workflow for this compound Analogue Development.
Mechanism of Action of Neuraminidase Inhibitors
This diagram illustrates the crucial role of neuraminidase in the influenza virus life cycle and how its inhibition by drugs like this compound analogues prevents the release of new viral particles from an infected host cell.
Caption: Neuraminidase Inhibitor Mechanism.
A Comparative Guide to Inter-Laboratory Validation of Crenatoside Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Crenatoside, a phenylethanoid glycoside found in various medicinal plants. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs and to provide a framework for inter-laboratory validation. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows and the compound's mechanism of action.
Introduction to this compound
This compound is a naturally occurring phenylethanoid glycoside present in several plant species, including Cistanche deserticola, Orobanche coerulescens, and Acanthus ilicifolius.[1] Phenylethanoid glycosides as a class are recognized for their potential therapeutic properties, including hepatoprotective, antioxidant, and anti-inflammatory activities.[1][2] These biological effects are often attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation.
Comparative Analysis of Quantification Methods
The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. Three primary analytical techniques are commonly employed for the quantification of glycosides: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While no direct inter-laboratory validation studies for this compound were identified, this guide compares validated methods for this compound and structurally similar compounds to provide a basis for methodological assessment.
Table 1: Comparison of Analytical Methods for this compound and Related Glycosides
| Parameter | UPLC-MS/MS (for this compound)[1][2] | HPLC-UV (for Acteoside - a similar phenylethanoid glycoside)[3][4][5] | HPTLC (for Iridoid and Phenylethanoid Glycosides)[6][7] |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation by liquid chromatography with detection based on the absorption of UV light by the analyte. | Separation on a thin layer of silica gel followed by densitometric quantification. |
| Selectivity | Very High | Moderate to High | Moderate |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL range) | High (ng/mL to µg/mL range) | Moderate (ng/band to µ g/band range) |
| **Linearity (R²) ** | > 0.99 | > 0.999 | > 0.997 |
| Precision (RSD%) | < 15% | < 3% (Intra-day), < 5% (Inter-day) | < 5% (Intra-day), < 8% (Inter-day) |
| Accuracy (Recovery %) | Typically 85-115% | 95.8% - 103.1% | 95% - 98% |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
UPLC-MS/MS Method for this compound Quantification in Rat Plasma[1][2]
This method is suitable for the quantitative analysis of this compound in biological matrices.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
HPLC-UV Method for Acteoside (as a proxy for this compound)[4][5]
This method is applicable for the quantification of phenylethanoid glycosides in plant extracts.
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol).
-
Filter the extract before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 1% acetic acid in water (20:80).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 331 nm.
-
HPTLC Method for Iridoid Glycosides (representative for glycoside analysis)[6][7]
This method is suitable for the quantification of glycosides in herbal extracts.
-
Sample Preparation:
-
Extract the plant material with methanol.
-
Apply the extract as bands on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform: methanol: formic acid (8:1.5:0.5 v/v/v).
-
Detection: Densitometric scanning at 274 nm after derivatization if necessary.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of Phenylethanoid Glycosides
Phenylethanoid glycosides, including this compound, are known to exert their anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Inter-laboratory Validation
A robust inter-laboratory validation study is essential to ensure the reproducibility and reliability of an analytical method. The following workflow outlines the key steps for validating a this compound quantification method across different laboratories.
Caption: Workflow for inter-laboratory validation of an analytical method.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific research question, available resources, and the required level of sensitivity and selectivity. UPLC-MS/MS offers the highest performance but at a greater cost and complexity. HPLC-UV provides a robust and more accessible alternative, while HPTLC is suitable for rapid screening and quality control. For reliable and comparable data across different research groups, a thorough inter-laboratory validation of the chosen method is paramount. The information and workflows provided in this guide serve as a valuable resource for researchers working with this compound and other phenylethanoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Anti-inflammatory effects of flavonoids and phenylethanoid glycosides from Hosta plantaginea flowers in LPS-stimulated RAW 264.7 macrophages through inhibition of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Crenatoside and Oseltamivir as Neuraminidase Inhibitors
A detailed examination of the available in vitro and in silico data for Crenatoside and the well-established antiviral drug oseltamivir reveals differing profiles in their interaction with influenza neuraminidase, a key target for antiviral therapy. While oseltamivir's binding mechanism has been extensively studied and documented, data on the molecular docking of this compound remains limited, necessitating further research for a complete comparative assessment.
This guide provides a comprehensive comparison of this compound and oseltamivir, focusing on their efficacy as neuraminidase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting available quantitative data, experimental protocols, and visualizations to facilitate an objective evaluation.
Quantitative Comparison of Inhibitory Activity
The available data on the inhibitory potential of this compound and oseltamivir against influenza neuraminidase is summarized below. It is important to note that a direct comparison of binding energies from different studies can be challenging due to variations in computational methods.
| Compound | Metric | Value | Neuraminidase Strain(s) | Source |
| This compound | IC50 | 89.81 µg/mL | Not Specified | [1] |
| Oseltamivir Carboxylate | Binding Energy (ΔG) | -15.46 ± 0.23 kcal/mol | Wildtype H7N9 | [2] |
| Oseltamivir Carboxylate | Binding Energy (ΔG) | -11.72 ± 0.21 kcal/mol | E119V Mutant H7N9 | [2] |
| Oseltamivir Carboxylate | Docking Score | -8.848 kcal/mol | H5N1 | [3] |
| Oseltamivir | Binding Affinity | -6.326 kcal/mol | Not Specified | [4] |
Experimental Protocols
The methodologies employed in the cited studies to determine the inhibitory activity and binding characteristics of this compound and oseltamivir are crucial for interpreting the presented data.
In Vitro Neuraminidase Inhibition Assay (for this compound)
While the specific details of the neuraminidase inhibition assay for this compound are not exhaustively described in the available literature, a general protocol for such assays involves the following steps:
-
Enzyme and Substrate Preparation: Purified influenza neuraminidase is prepared, and a fluorogenic or colorimetric substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Incubation: The neuraminidase enzyme is incubated with varying concentrations of the inhibitor (this compound).
-
Substrate Addition: The substrate is added to the enzyme-inhibitor mixture.
-
Signal Detection: The enzymatic cleavage of the substrate results in a fluorescent or colored product, which is quantified using a plate reader.
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Molecular Docking and Binding Free Energy Calculations (for Oseltamivir)
The in silico studies on oseltamivir's interaction with neuraminidase typically follow a standardized computational workflow:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target neuraminidase is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structure of oseltamivir carboxylate (the active metabolite) is converted to a 3D structure and optimized.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock or Glide. The ligand is placed in the active site of the enzyme, and various conformations are sampled to identify the most favorable binding pose based on a scoring function.
-
Molecular Dynamics (MD) Simulations: To refine the docked complex and to account for protein flexibility, MD simulations are often performed. These simulations model the movement of atoms over time, providing a more realistic representation of the protein-ligand interaction.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy (ΔG) of the ligand to the protein from the MD simulation trajectories. This value provides a quantitative measure of the binding affinity.
Visualization of the Drug Discovery and Evaluation Workflow
The following diagrams illustrate the typical workflows for both experimental screening and computational analysis of neuraminidase inhibitors.
Caption: Experimental workflow for identifying and optimizing neuraminidase inhibitors.
Caption: Computational workflow for in silico analysis of neuraminidase inhibitors.
Concluding Remarks
The available evidence indicates that this compound is a promising natural product with neuraminidase inhibitory activity. However, a direct and detailed comparison with the well-established drug oseltamivir at the molecular level is currently hampered by the lack of published in silico docking studies for this compound. The IC50 value for this compound suggests a lower potency compared to the binding affinities reported for oseltamivir, although it is important to recognize that IC50 and binding energy are different measures and not directly comparable.
To fully assess the potential of this compound as a lead compound for the development of new anti-influenza drugs, further research is imperative. Specifically, molecular docking and molecular dynamics simulation studies of this compound with various strains of influenza neuraminidase would provide crucial insights into its binding mode, affinity, and interactions with key active site residues. This would enable a more direct and meaningful comparison with oseltamivir and other existing neuraminidase inhibitors, ultimately guiding future drug design and optimization efforts.
References
Benchmarking the immunosuppressive effects of Crenatoside against cyclosporine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive effects of Crenatoside and the well-established drug, Cyclosporine. The objective is to offer a clear, data-driven benchmark for researchers, scientists, and professionals involved in the development of novel immunomodulatory therapies. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Executive Summary
Cyclosporine, a calcineurin inhibitor, is a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and treat autoimmune disorders. Its mechanism of action, involving the inhibition of T-cell activation, is well-characterized. This compound is a compound of interest for its potential immunosuppressive properties. This guide aims to juxtapose the available data on this compound with the established benchmarks of Cyclosporine to aid in the evaluation of its therapeutic potential.
Data Presentation: Comparative Efficacy
Due to the absence of specific experimental data for this compound in the public domain, the following table is presented as a template. Researchers would need to populate this table with experimentally derived data for a direct comparison.
| Parameter | This compound | Cyclosporine (Reference) |
| Mixed Lymphocyte Reaction (MLR) - IC50 | Data not available | 1-10 ng/mL |
| T-Cell Proliferation (PHA-stimulated) - IC50 | Data not available | 10-100 ng/mL |
| IL-2 Production Inhibition - IC50 | Data not available | 5-50 ng/mL |
| In Vivo Graft Survival (e.g., murine skin allograft) | Data not available | Dose-dependent increase |
IC50 values for Cyclosporine can vary depending on the specific assay conditions and cell types used.
Mechanism of Action
Cyclosporine: Inhibition of Calcineurin-NFAT Pathway
Cyclosporine exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for the activation of T-cells. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating calcineurin. Calcineurin, a serine/threonine phosphatase, then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus. In the nucleus, NFAT upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2), a potent T-cell growth factor.
Cyclosporine forms a complex with the intracellular protein cyclophilin. This Cyclosporine-cyclophilin complex binds to and inhibits the phosphatase activity of calcineurin. Consequently, NFAT remains phosphorylated in the cytoplasm and cannot initiate the transcription of pro-inflammatory genes, leading to a suppression of the T-cell-mediated immune response.
This compound: Postulated Mechanism of Action
The precise mechanism of action for this compound's immunosuppressive effects has not been fully elucidated. It is hypothesized that this compound may interfere with T-cell activation and proliferation, potentially by modulating intracellular signaling pathways or cytokine production. Further research is required to identify its molecular target(s) and delineate its mechanism.
Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate immunosuppressive activity. These protocols would serve as a foundation for testing this compound and comparing its effects to Cyclosporine.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two unrelated healthy donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
The PBMCs from Donor A will serve as the "responder" cells.
-
The PBMCs from Donor B will be the "stimulator" cells. Inactivate the stimulator cells by irradiation (e.g., 3000 rads) or treatment with Mitomycin C (50 µg/mL) to prevent their proliferation.
-
-
Cell Culture:
-
In a 96-well round-bottom plate, co-culture responder cells (1 x 10^5 cells/well) with stimulator cells (1 x 10^5 cells/well) in complete RPMI-1640 medium.
-
Add serial dilutions of this compound or Cyclosporine (as a positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
-
Proliferation Assay:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
During the final 18 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of T-cell proliferation).
-
T-Cell Proliferation Assay (Mitogen-Stimulated)
Objective: To evaluate the effect of a compound on T-cell proliferation induced by a mitogen.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from a healthy donor.
-
-
Cell Culture:
-
Seed the PBMCs (2 x 10^5 cells/well) in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Add serial dilutions of this compound or Cyclosporine.
-
Stimulate the cells with a mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL. Include an unstimulated control.
-
-
Proliferation Assay:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse with [3H]-thymidine (1 µCi/well) for the final 18 hours.
-
Harvest the cells and measure proliferation as described in the MLR assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation and determine the IC50 value.
-
Conclusion
While Cyclosporine provides a robust and well-understood benchmark for immunosuppressive activity, the potential of new compounds like this compound warrants thorough investigation. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's immunosuppressive effects. Direct comparative studies using these or similar methodologies are essential to accurately benchmark its potency and elucidate its mechanism of action relative to established immunosuppressants. Further research will be crucial in determining if this compound presents a viable alternative or complementary therapeutic option in the field of immunology.
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Crenatoside
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. For Crenatoside, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are mandatory. A face shield should be worn in situations where splashing or aerosol generation is possible. |
| Hand | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for tears or punctures before use and changed regularly, or immediately if contaminated. |
| Body | A laboratory coat or gown that is fully buttoned is required. For larger quantities or when there is a significant risk of contamination, disposable coveralls are recommended. |
| Respiratory | In a well-ventilated area, respiratory protection may not be required for handling small quantities. However, if the material is dusty or if aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. For significant aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risks associated with handling this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before beginning work.
-
Review the experimental protocol and this safety information.
2. Handling:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Handle the compound with care to prevent spills.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
3. Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.
-
Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal and environmental risks. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
